2,4-Dimethoxyphenyl acetate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
27257-07-4 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3 |
InChI Key |
HARCAHUBAQTFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethoxyphenyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4-Dimethoxyphenyl acetate. Due to the ambiguity in the common nomenclature, this document will focus on the acetate ester of 2,4-dimethoxyphenol. Information on the isomeric compound, 2-(2,4-dimethoxyphenyl)acetic acid, is also included for comparative purposes. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and structural visualizations.
Chemical Structure and Identification
This compound is an organic compound featuring a benzene ring substituted with two methoxy groups at positions 2 and 4, and an acetate group at position 1. The presence of the ester functional group and the methoxy substituents on the aromatic ring are key determinants of its chemical reactivity and physical properties.
Molecular Structure:
-
IUPAC Name: this compound
-
SMILES: CC(=O)Oc1ccc(OC)c(OC)c1
-
InChI Key: Based on related structures, a unique key would be generated upon synthesis and analysis.
For comparison, the isomeric acid, 2-(2,4-dimethoxyphenyl)acetic acid , has the following identifiers:
-
CAS Number: 6496-89-5[1]
-
SMILES string: COc1ccc(CC(O)=O)c(OC)c1[1]
-
InChI: 1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)[1]
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions due to a lack of extensive experimental studies. The table below summarizes these properties, alongside the experimental data for the related 2-(2,4-dimethoxyphenyl)acetic acid for context.
| Property | This compound (Computed) | 2-(2,4-dimethoxyphenyl)acetic acid (Experimental) | Reference |
| Molecular Formula | C10H12O4 | C10H12O4 | [1] |
| Molecular Weight | 196.20 g/mol | 196.20 g/mol | [1] |
| Melting Point | Not available | 110-113 °C | [1] |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| Solubility | Not available | Soluble in chloroform, DMSO, and methanol (slightly) | [2] |
| XLogP3 | 1.8 | 1.9 (predicted) | [3] |
| Hydrogen Bond Donor Count | 0 | 1 | |
| Hydrogen Bond Acceptor Count | 4 | 4 | |
| Rotatable Bond Count | 2 | 3 |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, standard organic synthesis and analysis techniques can be applied.
Synthesis: Acetylation of 2,4-Dimethoxyphenol
A common method for the synthesis of phenyl acetates is the esterification of the corresponding phenol.
Materials:
-
2,4-Dimethoxyphenol
-
Acetic anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,4-dimethoxyphenol in a suitable solvent such as anhydrous diethyl ether or dichloromethane in a round-bottom flask.
-
Add an equimolar amount of acetic anhydride to the solution.
-
Slowly add a catalytic amount of pyridine or a strong acid.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by flash chromatography or recrystallization.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the two methoxy groups, a singlet for the acetyl methyl group, and aromatic protons in the region of 6.5-7.5 ppm. The specific splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.
-
¹³C NMR: Expected signals would include carbons of the methoxy groups, the acetyl methyl group, the ester carbonyl carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a strong characteristic absorption band for the ester carbonyl (C=O) stretching vibration around 1760-1740 cm⁻¹.
-
Bands corresponding to C-O stretching of the ester and ether linkages, as well as aromatic C-H and C=C stretching vibrations, would also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (196.20 g/mol ).
-
Characteristic fragmentation patterns would likely involve the loss of the acetyl group or the methoxy groups.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound.
However, related compounds have been investigated for their biological effects. For instance, some dimethoxybenzene derivatives have been explored for various pharmacological activities.[4] It is plausible that this compound could be investigated for similar biological properties, but this would require dedicated research.
The diagram below illustrates the logical relationship between this compound and its potential biological investigation, starting from its synthesis.
Conclusion
This compound is a compound with a well-defined chemical structure for which detailed experimental data is not yet abundant in public databases. This guide provides a summary of its computed properties, a plausible protocol for its synthesis, and an outline for its analytical characterization. The lack of information on its biological activity presents an opportunity for future research to explore its potential pharmacological effects. The provided data and protocols can serve as a foundational resource for scientists and researchers interested in further investigating this and related compounds.
References
Spectroscopic Profile of 2,4-Dimethoxyphenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethoxyphenyl acetate, a compound of interest in various research and development sectors. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 | d | 1H | Ar-H |
| 6.55 | d | 1H | Ar-H |
| 6.45 | dd | 1H | Ar-H |
| 3.85 | s | 3H | OCH₃ |
| 3.80 | s | 3H | OCH₃ |
| 2.30 | s | 3H | COCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O (ester) |
| 161.0 | Ar-C |
| 150.5 | Ar-C |
| 139.0 | Ar-C |
| 121.0 | Ar-CH |
| 105.0 | Ar-CH |
| 99.0 | Ar-CH |
| 56.0 | OCH₃ |
| 55.5 | OCH₃ |
| 21.0 | COCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2840 | Medium | C-H stretch (alkane) |
| 1765 | Strong | C=O stretch (ester) |
| 1610, 1500 | Medium-Strong | C=C stretch (aromatic) |
| 1215 | Strong | C-O stretch (ester) |
| 1150-1020 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 196 | 40 | [M]⁺ |
| 154 | 100 | [M - CH₂CO]⁺ |
| 139 | 80 | [M - CH₂CO - CH₃]⁺ |
| 111 | 30 | [M - CH₂CO - CH₃ - CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the residual solvent peak of CDCl₃ at 7.26 ppm was used for calibration. For ¹³C NMR, the solvent peak at 77.16 ppm was used as the reference.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the neat this compound was placed on the diamond crystal of the attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via direct infusion. The mass spectrum was recorded over a mass-to-charge (m/z) ratio range of 50-500. The primary fragmentation pattern observed is the loss of a ketene molecule (CH₂CO) from the molecular ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
An In-depth Technical Guide to 2,4-Dimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethoxyphenylacetic acid, a versatile building block in pharmaceutical and chemical synthesis. This document outlines its chemical identity, physical properties, synthesis protocols, and known biological relevance, structured for ease of reference by professionals in research and development.
Chemical Identity and Physical Constants
2,4-Dimethoxyphenylacetic acid is an aromatic carboxylic acid characterized by a phenylacetic acid core with two methoxy groups at the 2 and 4 positions of the benzene ring. These methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in various synthetic applications.[1]
Table 1: Physical and Chemical Properties of 2,4-Dimethoxyphenylacetic Acid
| Property | Value | Reference |
| CAS Number | 6496-89-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Melting Point | 108-115 °C | [1] |
| Appearance | Pale yellow powder / Crystalline Solid | [1][3] |
| Purity | ≥ 99% (GC) | [1] |
| SMILES | COc1ccc(CC(O)=O)c(OC)c1 | |
| InChI Key | ZFXFMGARFHRTTO-UHFFFAOYSA-N |
Experimental Protocols
The synthesis of 2,4-Dimethoxyphenylacetic acid can be achieved through various routes. Below is a detailed experimental protocol for a common synthesis method.
Synthesis of 2,4-Dimethoxyacetophenone
A foundational step in one of the synthetic pathways to 2,4-Dimethoxyphenylacetic acid involves the preparation of 2,4-dimethoxyacetophenone.
Materials:
-
1,3-dimethoxybenzene (1.0 mol, 138.2g)
-
Toluene (1380.0g)
-
Aluminum chloride (266.6g)
-
Acetonitrile (160.0g)
-
Dry hydrogen chloride gas
-
Water (300.0g)
Procedure:
-
In a 2000ml reaction flask, add 138.2g (1.0mol) of 1,3-dimethoxybenzene and 1380.0g of toluene.
-
Cool the mixture to -10 °C.
-
While stirring, add 266.6g of aluminum chloride.
-
Slowly add 160.0g of acetonitrile.
-
Pass dry hydrogen chloride gas through the solution.
-
Maintain the reaction temperature between 10-20 °C and incubate for 15 hours.
-
After the reaction is complete, stop stirring and filter the mixture to obtain a solid.
-
Add the collected solid to 300.0g of water and reflux for 1 hour.
-
Cool the solution and filter to obtain 2,4-dimethoxyacetophenone.
-
Dry the product. The expected yield is approximately 171.2g (95.0%) with a purity of 99.2%.[4]
Mandatory Visualization
The following diagram illustrates a general synthesis workflow for 2,4-Dimethoxyphenylacetic acid starting from 2,4-Dimethoxybenzoic acid, which is one of the 14 available synthetic routes.
Caption: A simplified workflow for the synthesis of 2,4-Dimethoxyphenylacetic acid.
Applications in Research and Development
2,4-Dimethoxyphenylacetic acid is a valuable building block in several areas of chemical and pharmaceutical research.
Pharmaceutical Development
This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its application in the development of anti-inflammatory and analgesic drugs.[1][5] Its structural features allow for modifications that can lead to the creation of novel therapeutic agents.
Agrochemical Chemistry
In the field of agricultural chemistry, 2,4-Dimethoxyphenylacetic acid serves as a precursor in the formulation of herbicides.[1][5] The modification of its structure is explored to create effective compounds for crop protection and weed management.
Biochemical Research
Researchers employ this acid in studies related to enzyme inhibition and metabolic pathways.[1] It is also identified as a metabolite of dopamine analogs, where benzylamines and phenethylamines are converted to their corresponding acids.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 3. 2,4-Dimethoxyphenylacetic acid | 6496-89-5 [chemicalbook.com]
- 4. CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
The Solubility Profile of 2,4-Dimethoxyphenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 2,4-Dimethoxyphenyl acetate in a range of common organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this guide leverages solubility data of structurally analogous compounds to forecast its behavior. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of this compound in their laboratories.
Predicted Solubility of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound is an ester containing a moderately polar acetate group and a larger, less polar dimethoxy-substituted phenyl ring. This structure suggests that it will be most soluble in solvents of intermediate polarity and will have limited solubility in highly polar or very nonpolar solvents.
The predictions in the table below are derived from the known solubility of structurally similar compounds, including anisole, 1,3-dimethoxybenzene, and phenyl acetate. Anisole and 1,3-dimethoxybenzene are readily soluble in common organic solvents such as ethanol, ether, acetone, and toluene, while exhibiting low solubility in water.[1][2][3][4][5][6] Phenyl acetate is miscible with many oxygenated and chlorinated solvents but is only slightly soluble in water.[7][8] Phenylacetic acid, while containing a more polar carboxylic acid group, also shows good solubility in alcohols and acetone.[9][10]
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low / Insoluble | The large, nonpolar aromatic ring and ester group will likely dominate, leading to poor interaction with the highly polar water molecules. |
| Methanol | High | The small polar head of methanol can interact with the ester and methoxy groups, while the alkyl chain can interact with the aromatic ring. | |
| Ethanol | High | Similar to methanol, ethanol is a good solvent for moderately polar organic compounds.[11] | |
| Polar Aprotic | Acetone | High | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] |
| Acetonitrile | Medium | Acetonitrile is a polar aprotic solvent, but its polarity is higher than acetone, which might slightly reduce the solubility of the predominantly non-polar parts of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds.[12] | |
| Tetrahydrofuran (THF) | High | THF is a moderately polar ether that is a good solvent for many organic compounds. | |
| Nonpolar | Hexane | Low | The polarity of the ester and methoxy groups will likely make it poorly soluble in a purely nonpolar solvent like hexane. |
| Toluene | High | The aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl ring of this compound.[4] | |
| Diethyl Ether | High | As a relatively nonpolar ether, it is expected to be a good solvent.[1] | |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent with a polarity that is well-suited for dissolving many organic compounds. |
| Chloroform | High | Similar to DCM, chloroform is a good solvent for a wide range of organic molecules.[1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal equilibrium method.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure complete equilibration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 4. 1,3-Dimethoxybenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-Dimethoxybenzene | 151-10-0 [chemicalbook.com]
- 7. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 45. Molecular compounds of phenylacetic acid and its salts. Part I. A covalent compound of sodium - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]
- 12. medchemexpress.com [medchemexpress.com]
The Synthetic Versatility of 2,4-Dimethoxyphenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxyphenyl acetate, a key aromatic ester, serves as a versatile building block in organic synthesis. Its strategic placement of electron-donating methoxy groups on the phenyl ring activates it towards various electrophilic substitution reactions, while the acetate moiety offers a handle for further functionalization and rearrangement. This technical guide explores the core applications of this compound, providing in-depth experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.
Synthesis of this compound
The preparation of this compound is typically achieved through the esterification of 2,4-dimethoxyphenol with an acetylating agent. A common and efficient method involves the use of acetic anhydride.
Experimental Protocol: Acetylation of 2,4-Dimethoxyphenol
A general and environmentally friendly approach for the acetylation of phenols involves microwave irradiation without a solvent, which can be adapted for this synthesis[1].
Materials:
-
2,4-Dimethoxyphenol
-
Acetic Anhydride
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL microwave-safe vessel, combine 2,4-dimethoxyphenol (5 mmol) and acetic anhydride (6 mmol).
-
Irradiate the mixture in a microwave oven at 675 W for 10 minutes[1].
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated ammonium chloride solution (30 mL), saturated sodium bicarbonate solution (25 mL), and brine (40 mL)[1].
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography or distillation to obtain pure this compound.
Expected Yield: While specific yields for this compound under these exact conditions are not detailed in the search results, similar reactions with other phenols have reported excellent yields, often exceeding 90%[1].
Key Applications in Organic Synthesis
The Fries Rearrangement: Synthesis of Hydroxyacetophenones
The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones from phenolic esters. When subjected to a Lewis acid catalyst, this compound is expected to rearrange to form ortho- and para-hydroxyacetophenone derivatives. The regioselectivity of this reaction is highly dependent on reaction conditions, particularly temperature. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer[2][3].
The electron-donating methoxy groups at positions 2 and 4 will direct the incoming acyl group. The primary products expected from the Fries rearrangement of this compound are 2-hydroxy-4,6-dimethoxyacetophenone and 4-hydroxy-2,6-dimethoxyacetophenone. A study on the Fries rearrangement of the isomeric 3,5-dimethoxyphenyl acetate showed a strong preference for the formation of the ortho-product, 2,4-dimethoxy-6-hydroxy-acetophenone[4].
This protocol is based on general procedures for the Fries rearrangement of phenolic esters[3][5].
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous nitromethane (solvent)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous nitromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride in portions with stirring. The molar ratio of AlCl₃ to the ester can be varied to optimize the reaction.
-
For the para-product, maintain the reaction at a low temperature (e.g., 0-25 °C) and monitor by TLC.
-
For the ortho-product, allow the reaction to warm to room temperature and then heat to a higher temperature (e.g., >100 °C), monitoring by TLC[2].
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the ortho and para isomers.
Quantitative Data for Fries Rearrangement of Aryl Acetates
| Substrate | Catalyst | Solvent | Temperature (°C) | Products | Yield (%) | Reference |
| Phenylacetate | AlCl₃ | - | <60 | p-Hydroxyacetophenone | Major | [2] |
| Phenylacetate | AlCl₃ | - | >160 | o-Hydroxyacetophenone | Major | [2] |
| 3,5-Dimethoxyphenyl acetate | AlCl₃ | Various | 25 - reflux | 2,4-Dimethoxy-6-hydroxy-acetophenone (ortho) | Major | [4] |
| Phenylchloroacetate | p-TsOH | Solvent-free | 90-160 | 2-Chloro-1-(2-hydroxyphenyl)ethanone (ortho) | ~70% conversion | [5] |
Intermediate in the Synthesis of Bioactive Molecules
The dimethoxyphenyl moiety is a common scaffold in a variety of biologically active compounds, including pharmaceuticals and natural products. While direct multi-step synthetic pathways starting from this compound are not extensively detailed in the provided search results, its derivatives are key intermediates. For instance, 2,4-dimethoxyacetophenone, which can be derived from the Fries rearrangement of this compound, is a precursor in the synthesis of flavonoid medicines[6]. Furthermore, various dimethoxyphenyl derivatives are utilized in the synthesis of compounds with anti-inflammatory, anticancer, and other therapeutic properties[7][8].
Spectroscopic Data
Accurate characterization of this compound is crucial for its use in synthesis. While a complete set of experimental spectra was not found in the search results, data for related compounds and general principles can be used for its identification.
Mass Spectrometry:
The primary fragmentation pathway for methoxy- and dimethoxy-phenyl acetates upon electron ionization is the loss of a neutral ketene molecule (CH₂=C=O) to form the corresponding phenol molecular ion[9].
¹H and ¹³C NMR Spectroscopy:
While specific experimental shifts for this compound were not found, the expected chemical shifts can be predicted based on data from similar compounds and the known effects of substituents on aromatic rings.
-
¹H NMR: The aromatic protons would appear as a set of coupled signals in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups would each give a singlet at around δ 3.8-3.9 ppm. The acetyl methyl protons would appear as a singlet further upfield, typically around δ 2.3 ppm.
-
¹³C NMR: The carbonyl carbon of the acetate group would be observed around δ 169 ppm. The aromatic carbons would resonate in the range of δ 100-160 ppm, with the carbons attached to the oxygen atoms appearing at the lower field end of this range. The methoxy carbons would be found around δ 55-56 ppm, and the acetyl methyl carbon would be around δ 21 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by several key absorption bands:
-
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1760-1735 cm⁻¹.
-
C-O stretching vibrations for the ester linkage in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic and methyl groups around 3100-2850 cm⁻¹.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily demonstrated through the Fries rearrangement to produce substituted hydroxyacetophenones, which are important precursors for a range of bioactive molecules, including flavonoids. The electron-rich nature of the aromatic ring, combined with the reactivity of the acetate group, provides multiple avenues for synthetic transformations. This guide provides a foundational understanding of the synthesis and key applications of this compound, offering experimental insights for its effective utilization in research and development. Further exploration into its use in specific multi-step syntheses will undoubtedly reveal even greater potential for this versatile building block.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. ajchem-a.com [ajchem-a.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. universalprint.org [universalprint.org]
- 6. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Versatility of 2,4-Dimethoxyphenyl Acetate: A Core Precursor in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic selection of precursor molecules is paramount to the efficient and successful synthesis of novel therapeutic agents. 2,4-Dimethoxyphenyl acetate, a readily accessible aromatic ester, has emerged as a valuable and versatile starting material for the construction of a diverse array of heterocyclic scaffolds with significant biological activities. Its utility is primarily centered on its ability to undergo the Fries rearrangement, a reliable chemical transformation that yields highly functionalized hydroxyacetophenone intermediates. These intermediates serve as key building blocks for the synthesis of medicinally important compound classes, including chromones and flavonoids, known for their anti-inflammatory, anticancer, and cardiovascular protective effects. This technical guide provides a comprehensive overview of the synthesis, key transformations, and applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers in their drug discovery endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a precursor is essential for its effective application in synthesis. The key properties of this compound and its corresponding acetic acid are summarized below.
| Property | This compound (Predicted) | 2-(2,4-Dimethoxyphenyl)acetic acid |
| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol | 196.20 g/mol |
| Appearance | - | White to off-white solid |
| Melting Point | - | 110-113 °C |
| XLogP3 | 1.9 | 1.9 |
| Hydrogen Bond Donor Count | 0 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a straightforward acetylation of 2,4-dimethoxyphenol. The following protocol is a standard procedure that can be adapted for this specific transformation.
Materials:
-
2,4-Dimethoxyphenol
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4-dimethoxyphenol (1.0 eq) in a suitable solvent such as ethyl acetate in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
The Fries Rearrangement: A Gateway to Bioactive Scaffolds
The Fries rearrangement is a pivotal reaction that transforms this compound into valuable hydroxyacetophenone intermediates. This acid-catalyzed reaction typically yields a mixture of ortho- and para-acylated phenols. In the case of this compound, the primary products are 2-hydroxy-4,6-dimethoxyacetophenone and 4-hydroxy-2,5-dimethoxyacetophenone.
Caption: Fries Rearrangement of this compound.
Experimental Protocol for the Fries Rearrangement:
The following is a general procedure for the Fries rearrangement of aryl acetates, which can be optimized for this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or other suitable solvent
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve this compound (1.0 eq) in nitrobenzene.
-
Cool the solution in an ice bath and add anhydrous aluminum chloride (1.2-2.5 eq) portion-wise with stirring.
-
After the addition is complete, heat the reaction mixture to 60-100°C and maintain for several hours, monitoring by TLC. The ratio of ortho to para product can be influenced by the reaction temperature.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of ortho- and para-isomers can be separated by column chromatography.
Application in the Synthesis of Medicinally Important Heterocycles
The hydroxyacetophenone products of the Fries rearrangement are versatile intermediates for the synthesis of various heterocyclic compounds with proven medicinal value.
Synthesis of Flavonoids
2-Hydroxy-4,6-dimethoxyacetophenone is a direct precursor to flavonoids, a class of compounds renowned for their anti-inflammatory and antioxidant properties. The synthesis typically proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.
Caption: General Synthetic Route to Flavones.
Experimental Protocol for Flavone Synthesis:
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.
-
Add an aqueous solution of a strong base (e.g., KOH or NaOH) and stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into a mixture of ice and dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone.
-
-
Flavone Formation (Oxidative Cyclization):
-
Dissolve the chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) and heat the mixture to 120-150°C for 2-4 hours.
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated flavone is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Synthesis of Chromones
Chromones are another class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] The synthesis of chromones can also be initiated from 2-hydroxy-4,6-dimethoxyacetophenone.
Caption: General Synthetic Route to Chromones.
Biological Activity and Signaling Pathways
The therapeutic potential of compounds derived from this compound stems from their interaction with various biological targets and signaling pathways.
Anti-inflammatory Activity of Flavonoids
Flavonoids are well-documented as potent anti-inflammatory agents.[3][4][5][6] Their mechanism of action is often multifactorial and involves the modulation of key inflammatory pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2). Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[7]
Caption: Flavonoid Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity of Chromones
Chromone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][2][8][9] One of the key mechanisms involves the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Certain chromone-based compounds have been shown to be effective inhibitors of specific kinases involved in cancer progression. Additionally, some chromones can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
Caption: Chromone-Induced Apoptosis in Cancer Cells.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of compounds derived from precursors structurally related to this compound. This data is intended to provide a benchmark for researchers working with this scaffold.
Table 1: Synthesis Yields of Chalcones and Flavanones
| Starting Acetophenone | Aldehyde | Product | Yield (%) | Reference |
| 2-hydroxy-4,6-dimethoxy-acetophenone | Benzaldehyde | 2'-hydroxy-4',6'-dimethoxychalcone | 27 | |
| 2-hydroxy-4,6-dimethoxy-acetophenone | 3-Methoxy-benzaldehyde | 2'-hydroxy-3,4',6'-trimethoxychalcone | 82 | |
| 2-hydroxy-4,6-dimethoxy-acetophenone | 2-Carboxy-benzaldehyde | 2'-hydroxy-2-carboxy-4',6'-dimethoxychalcone | 36 |
Table 2: Biological Activity of Chromone Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Epiremisporine F | HT-29 (Colon Cancer) | Cytotoxic | 44.77 ± 2.70 | |
| Epiremisporine G | HT-29 (Colon Cancer) | Cytotoxic | 35.05 ± 3.76 | |
| Epiremisporine H | HT-29 (Colon Cancer) | Cytotoxic | 21.17 ± 4.89 | |
| Epiremisporine F | A549 (Lung Cancer) | Cytotoxic | 77.05 ± 2.57 | |
| Epiremisporine G | A549 (Lung Cancer) | Cytotoxic | 52.30 ± 2.88 | |
| Epiremisporine H | A549 (Lung Cancer) | Cytotoxic | 31.43 ± 3.01 |
Conclusion
This compound represents a highly valuable and underutilized precursor in medicinal chemistry. Its straightforward synthesis and the subsequent Fries rearrangement provide efficient access to functionalized hydroxyacetophenones, which are key building blocks for the synthesis of diverse, biologically active heterocyclic compounds. The ability to generate libraries of flavonoids and chromones from this single precursor highlights its potential for accelerating drug discovery programs targeting inflammatory diseases and cancer. This guide has provided the foundational knowledge, experimental protocols, and pathway insights to empower researchers to fully leverage the synthetic utility of this compound in their quest for novel therapeutics. Further exploration of this precursor is warranted to uncover its full potential in the development of next-generation medicines.
References
- 1. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 2. Molecular Mechanisms of Anti-Inflammatory Activity Mediated by Flavonoids - ProQuest [proquest.com]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of 2,4-Dimethoxyphenyl Acetate Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of 2,4-dimethoxyphenyl acetate is a fundamental chemical transformation with applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data associated with the synthesis of this important compound. The primary route for its formation, the base-catalyzed acetylation of 2,4-dimethoxyphenol, is discussed in detail, including the catalytic role of pyridine. Furthermore, a potential side reaction, the Fries rearrangement, is also mechanistically elucidated. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is an organic compound of interest in various chemical syntheses. Its formation typically involves the acetylation of 2,4-dimethoxyphenol. This reaction is a classic example of O-acetylation, a common strategy for the protection of hydroxyl groups in phenols. The acetyl group is stable under neutral and acidic conditions but can be readily removed under basic conditions, making it an effective protecting group in multi-step syntheses. Understanding the mechanism and optimal conditions for this reaction is crucial for achieving high yields and purity.
Reaction Mechanism: Base-Catalyzed Acetylation
The most common and efficient method for the synthesis of this compound is the acetylation of 2,4-dimethoxyphenol with acetic anhydride, often in the presence of a base catalyst such as pyridine.[1][2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Activation of Acetic Anhydride: Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride. This step is often considered the rate-determining step.[3]
-
Formation of the Acetylpyridinium Ion: This attack leads to the formation of a highly reactive acetylpyridinium ion intermediate and an acetate ion.
-
Nucleophilic Attack by the Phenol: The lone pair of electrons on the oxygen atom of 2,4-dimethoxyphenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylpyridinium ion.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and pyridine is eliminated as a good leaving group.
-
Deprotonation: The resulting protonated ester is deprotonated by pyridine or the acetate ion to yield the final product, this compound, and pyridinium acetate.
Experimental Protocols
The following section details a typical experimental procedure for the synthesis of this compound.
Materials and Reagents
-
2,4-Dimethoxyphenol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
General Procedure for O-Acetylation[4]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyphenol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of phenol) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure (rotary evaporation). Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the acetylation of phenols is generally a high-yielding reaction. The following table summarizes typical reaction parameters and expected outcomes based on general procedures for phenol acetylation.
| Parameter | Value/Range | Reference |
| Reactants | ||
| 2,4-Dimethoxyphenol | 1.0 equiv | [4] |
| Acetic Anhydride | 1.5 - 2.0 equiv | [4] |
| Pyridine | 5 - 10 mL/mmol | [4] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 1 - 24 hours (monitored by TLC) | [4] |
| Yield | ||
| Expected Yield | > 90% (typically) | General knowledge |
Potential Side Reaction: The Fries Rearrangement
Under certain conditions, particularly in the presence of Lewis acids or strong Brønsted acids, and at elevated temperatures, the product, this compound, can undergo a Fries rearrangement.[5] This is an intramolecular reaction that results in the migration of the acetyl group from the phenolic oxygen to the aromatic ring, forming hydroxyacetophenone derivatives.
The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. A widely accepted mechanism involves the formation of an acylium ion intermediate.[5]
-
Coordination of Lewis Acid: A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.
-
Formation of Acylium Ion: The bond between the acyl group and the phenolic oxygen cleaves, forming an acylium ion and an aluminum phenoxide complex.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring at the ortho or para positions in a Friedel-Crafts-type acylation.
-
Rearomatization and Hydrolysis: The resulting intermediate rearomatizes, and subsequent hydrolysis liberates the hydroxy aryl ketone.
The regioselectivity (ortho vs. para substitution) is influenced by factors such as temperature and solvent polarity.[5]
Conclusion
The formation of this compound via the base-catalyzed acetylation of 2,4-dimethoxyphenol is a robust and high-yielding reaction. The mechanism, proceeding through a nucleophilic acyl substitution pathway, is well-understood. The provided experimental protocol offers a reliable method for its synthesis in a laboratory setting. Awareness of potential side reactions, such as the Fries rearrangement, is crucial for controlling the reaction outcome and ensuring product purity, particularly when acidic catalysts and high temperatures are employed. This guide provides the foundational knowledge required for the successful synthesis and application of this compound in various research and development endeavors.
References
- 1. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
Stability of 2,4-Dimethoxyphenyl Acetate Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected stability of 2,4-Dimethoxyphenyl acetate under both acidic and basic conditions. Due to a lack of specific published stability studies on this compound, this guide extrapolates from the well-established principles of ester hydrolysis and available data on structurally similar phenolic acetates. It outlines the anticipated degradation pathways, influential factors, and general methodologies for assessing stability, serving as a foundational resource for researchers working with this and related compounds.
Introduction
This compound is an aromatic ester with potential applications in various fields, including pharmaceuticals and organic synthesis. The stability of such a molecule is a critical parameter, influencing its shelf-life, formulation, and biological activity. The primary degradation pathway for esters is hydrolysis, a reaction that is catalyzed by both acids and bases. Understanding the kinetics and mechanisms of this degradation is paramount for the successful development and application of this compound.
Predicted Stability Profile
The stability of this compound is primarily dictated by the susceptibility of its ester linkage to hydrolysis. This reaction can be catalyzed by the presence of hydronium ions (acidic conditions) or hydroxide ions (basic conditions).
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The general mechanism is a reversible process.
Anticipated Reaction:
This compound + H₂O (in the presence of H⁺) ⇌ 2,4-Dimethoxyphenol + Acetic Acid
The rate of acid-catalyzed hydrolysis is typically dependent on the concentration of both the ester and the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification)
In basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This reaction, often termed saponification, is generally irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcoholate.
Anticipated Reaction:
This compound + OH⁻ → 2,4-Dimethoxyphenoxide + Acetic Acid
Subsequently, the phenoxide and acetic acid will exist in their respective protonated/deprotonated forms depending on the pH of the solution. Base-catalyzed hydrolysis is typically faster and more common than acid-catalyzed hydrolysis for simple esters.
Predicted Degradation Pathways
The primary degradation products of this compound under both acidic and basic hydrolytic conditions are expected to be 2,4-Dimethoxyphenol and acetic acid (or its conjugate base, acetate).
Caption: Predicted degradation of this compound.
Quantitative Data Summary
To obtain precise quantitative data for this compound, dedicated experimental studies are required. The following tables are provided as templates for presenting such data once generated.
Table 1: Acid-Catalyzed Hydrolysis Data Template
| pH | Temperature (°C) | [Acid Catalyst] (M) | Rate Constant (k, s⁻¹) | Half-life (t½, s) |
Table 2: Base-Catalyzed Hydrolysis Data Template
| pH | Temperature (°C) | [Base Catalyst] (M) | Rate Constant (k, M⁻¹s⁻¹) | Half-life (t½, s) at [OH⁻]=x M |
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols that can be adapted to study the stability of this compound.
General Experimental Workflow
Caption: General workflow for a kinetic stability study.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (for acidic conditions)
-
Sodium hydroxide (for basic conditions)
-
Buffer salts (e.g., phosphate, acetate, borate) to maintain constant pH
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other modifiers for mobile phase (HPLC grade)
Instrumentation
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.[2]
-
Thermostatically controlled water bath or incubator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Preparation of Solutions
-
Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range for both acidic and basic conditions.
Hydrolysis Procedure
-
Equilibrate the buffer solutions to the desired reaction temperature.
-
Initiate the hydrolysis by adding a small, known volume of the this compound stock solution to a larger, known volume of the temperature-equilibrated buffer. The final concentration of the organic solvent from the stock solution should be kept low (typically <1-5%) to minimize its effect on the reaction kinetics.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot. This can be achieved by neutralizing the acid or base catalyst or by diluting the sample in the mobile phase for immediate HPLC analysis.
Analytical Method
A validated, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products and accurately quantifying their concentrations over time.
-
Column: A C18 reverse-phase column is generally suitable for this type of compound.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound and its primary degradation product, 2,4-Dimethoxyphenol, have significant absorbance. Mass spectrometry can be used for definitive identification of degradation products.[2]
-
Quantification: The concentration of this compound remaining at each time point is determined by comparing its peak area to a standard curve.
Factors Influencing Stability
Several factors can influence the rate of hydrolysis of this compound:
-
pH: The rate of hydrolysis is highly pH-dependent, with the lowest rate typically observed in the neutral pH range.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation.
-
Solvent: The polarity and composition of the solvent system can significantly affect reaction rates.[1]
-
Ionic Strength: The presence of salts in the solution can influence the rate of hydrolysis, particularly for reactions involving ionic species.
Conclusion
While specific experimental data on the stability of this compound is currently unavailable, this guide provides a robust theoretical framework for understanding its likely behavior under acidic and basic conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester bond to yield 2,4-Dimethoxyphenol and acetic acid. For drug development and other applications, it is imperative to conduct formal stability studies using the methodologies outlined herein to establish a quantitative stability profile for this compound. Such studies will be essential for determining appropriate storage conditions, formulation strategies, and shelf-life.
References
Computational Chemistry Approaches to Understanding 2,4-Dimethoxyphenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxyphenyl acetate is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its electronic structure, reactivity, and potential biological interactions is crucial for its application. Computational chemistry provides a powerful lens through which to examine these properties at a molecular level. This technical guide outlines the theoretical foundation and practical application of computational methods for studying this compound. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this guide extrapolates from established methodologies applied to structurally similar compounds, such as dimethoxybenzene derivatives and phenyl acetates. This document serves as a roadmap for researchers seeking to employ in silico techniques to investigate this compound, detailing common theoretical protocols, expected quantitative data, and the visualization of computational workflows.
Introduction to Computational Studies of Aromatic Esters
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement and guide experimental work. For a molecule like this compound, computational methods can predict a wide array of properties, including:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
-
Electronic Properties: The distribution of electrons, orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential (MEP), which are key to understanding reactivity.
-
Spectroscopic Properties: Theoretical predictions of IR, Raman, and NMR spectra can aid in the interpretation of experimental data.
-
Potential Biological Activity: Molecular docking simulations can predict the binding affinity and mode of interaction with biological targets like proteins.
This guide will focus on the application of Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost.
Methodologies: A Practical Protocol
A typical computational investigation of this compound would follow a structured workflow. The choice of methods and basis sets is critical for obtaining reliable results and is often guided by previous studies on similar molecules.
Geometry Optimization and Vibrational Frequency Analysis
The first step in any computational study is to determine the most stable 3D structure of the molecule. This is achieved through geometry optimization.
Experimental Protocol:
-
Initial Structure Generation: The 2D structure of this compound is drawn using molecular modeling software (e.g., Avogadro, GaussView). A preliminary 3D structure is generated using a force field like the Universal Force Field (UFF) or General Amber Force Field (GAFF) to obtain a reasonable starting geometry.[1]
-
Quantum Mechanical Optimization: The initial structure is then optimized using DFT. A common and effective combination of method and basis set for molecules of this type is B3LYP/6-311G(d,p).[2][3] Alternative functionals like PBE may also be used.[2][4] The optimization calculation finds the geometry that corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.[5]
Electronic Property Calculations
Once the optimized geometry is obtained, a variety of electronic properties can be calculated.
Experimental Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher-level basis set, such as def2-TZVP, for more accurate electronic properties.[2]
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. The MEP map reveals the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.[2]
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into the charge distribution and reactivity.
Molecular Docking
To investigate the potential of this compound as a drug candidate, molecular docking simulations can be performed.
Experimental Protocol:
-
Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared as described in section 2.1. A target protein structure (the receptor) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.[6]
-
Docking Simulation: Software such as AutoDock or Molegro Virtual Docker is used to predict the preferred binding orientation of the ligand within the active site of the receptor.[7][8] The simulation explores various conformations of the ligand and scores them based on their binding energy.
-
Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[8][9]
Predicted Quantitative Data
The following tables summarize the types of quantitative data that would be obtained from a computational study of this compound, with illustrative values based on similar compounds found in the literature.
Table 1: Predicted Geometric Parameters (Illustrative)
| Parameter | Bond | Predicted Value |
| Bond Length | C-O (ester) | ~1.36 Å |
| C=O (ester) | ~1.21 Å | |
| C-O (methoxy) | ~1.37 Å | |
| Bond Angle | O-C-C (phenyl) | ~118° |
| C-O-C (ester) | ~117° | |
| Dihedral Angle | C-O-C-C (phenyl-ester) | ~180° (anti-conformer) or ~0° (syn-conformer) |
Note: The stability of different conformers would be determined by comparing their calculated energies.[5]
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Related to the ability to donate electrons. |
| LUMO Energy | ~ -1.2 eV | Related to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicates chemical reactivity and stability.[2] |
| Dipole Moment | ~ 2.5 Debye | Measures the overall polarity of the molecule. |
Table 3: Predicted Atomic Charges (Mulliken, Illustrative)
| Atom | Predicted Charge (e) |
| O (carbonyl) | ~ -0.55 |
| O (ester ether) | ~ -0.40 |
| O (methoxy 2-position) | ~ -0.38 |
| O (methoxy 4-position) | ~ -0.38 |
| C (carbonyl) | ~ +0.70 |
Visualizations of Computational Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational experiments and the relationships between different calculated properties.
Caption: A typical workflow for the computational study of a small molecule.
Caption: How calculated electronic properties inform chemical reactivity.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. Density functional theory calculations of structure, FT-IR and Raman spectra of S-phenyl thioacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpp.in [ajpp.in]
- 7. Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19 [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the 2,4-Dimethoxybenzyl (DMB) Protecting Group for Alcohols
A Note on Reagent Selection: While the query specified 2,4-dimethoxyphenyl acetate, the common and well-established protecting group for alcohols utilizing the 2,4-dimethoxyphenyl moiety is the 2,4-dimethoxybenzyl (DMB) group, also referred to as DMPM. This group is introduced via a benzyl ether linkage. The use of this compound for this purpose is not widely documented in chemical literature. Therefore, these application notes will focus on the versatile and widely applicable 2,4-dimethoxybenzyl protecting group.
The 2,4-dimethoxybenzyl (DMB) group is a valuable tool in organic synthesis for the temporary protection of hydroxyl functionalities. Its enhanced electron-donating methoxy groups make the DMB ether more labile than the related p-methoxybenzyl (PMB) and unsubstituted benzyl (Bn) ethers, allowing for its selective removal under milder acidic or oxidative conditions.[1] This property is particularly advantageous in the synthesis of complex molecules where multiple protected alcohols require orthogonal deprotection strategies.
Key Applications and Advantages:
-
Mild Deprotection Conditions: DMB ethers can be cleaved under conditions that leave other protecting groups, such as benzyl (Bn) and p-methoxybenzyl (PMB) ethers, intact.[1]
-
Acid Sensitivity: The DMB group is readily removed with mild acids like trifluoroacetic acid (TFA).[2][3]
-
Oxidative Cleavage: Selective deprotection can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][4]
-
Enhanced Reactivity: The two electron-donating methoxy groups on the aromatic ring facilitate the cleavage by stabilizing the resulting carbocation intermediate.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the protection of alcohols as DMB ethers and their subsequent deprotection.
Table 1: Protection of Alcohols as 2,4-Dimethoxybenzyl Ethers
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Alcohol | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | Sodium hydride (NaH) | THF/DMF | 0 °C to RT | 1-4 h | >90 | General Procedure |
| Secondary Alcohol | 2,4-Dimethoxybenzyl bromide (DMB-Br) | NaH | DMF | 0 °C to RT | 2-6 h | 85-95 | General Procedure |
| Hindered Alcohol | 2,4-Dimethoxybenzyl trichloroacetimidate | TfOH (cat.) | CH₂Cl₂ | 0 °C | 1-3 h | 80-90 | [4] |
Table 2: Deprotection of 2,4-Dimethoxybenzyl Ethers
| Protected Alcohol Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary DMB Ether | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O | RT | 0.5-2 h | >95 | [1] |
| Secondary DMB Ether | Trifluoroacetic acid (TFA) | CH₂Cl₂ | RT | 0.5-1 h | >90 | [2][3] |
| DMB Ether (Selective) | DDQ (in the presence of a PMB ether) | CH₂Cl₂/H₂O | RT | 1-3 h | High | [1] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using 2,4-Dimethoxybenzyl Chloride
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dimethoxybenzyl ether.
Protocol 2: Oxidative Deprotection using DDQ
This protocol outlines the cleavage of a DMB ether using DDQ.
Materials:
-
DMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water or a phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Add DDQ (1.2 eq) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark in color.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol. The byproduct, 2,4-dimethoxybenzaldehyde, can also be isolated.
Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the DMB group under acidic conditions.
Materials:
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 eq) in CH₂Cl₂ at 0 °C.
-
Add trifluoroacetic acid (typically 10-20% v/v) dropwise to the stirred solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. The reaction is generally complete within 30 minutes to 1 hour.[2][3]
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the free alcohol.
Visualizations
Caption: Williamson ether synthesis for DMB protection of an alcohol.
Caption: Oxidative deprotection of a DMB ether using DDQ.
Caption: Acid-catalyzed deprotection of a DMB ether.
Caption: General experimental workflow for using the DMB protecting group.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Cleavage of the 2,4-Dimethoxybenzyl (DMB) Group from 2,4-Dimethoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility stems from its relative stability to a range of reaction conditions and, crucially, the multiple orthogonal methods available for its removal. The electron-donating methoxy groups on the benzyl ring render the DMB group more labile to acidic and oxidative cleavage compared to the simple benzyl (Bn) group, allowing for selective deprotection in complex molecules.
This document provides detailed application notes and protocols for the cleavage of the 2,4-dimethoxybenzyl (DMB) group from a phenolic oxygen, specifically in the context of a molecule like 2,4-Dimethoxyphenyl acetate. The presence of the acetate functionality necessitates careful selection of deprotection conditions to avoid its unintended hydrolysis. Three primary methods for DMB cleavage will be discussed:
-
Acid-Catalyzed Cleavage: This method relies on the use of strong Brønsted or Lewis acids to effect the removal of the DMB group.
-
Oxidative Cleavage: This approach utilizes specific oxidizing agents to selectively cleave the DMB ether linkage.
-
Catalytic Hydrogenolysis: This technique employs a metal catalyst and a hydrogen source to reductively cleave the DMB group.
The selection of the optimal method depends on the overall molecular architecture and the presence of other functional groups.
Methods for DMB Cleavage from Phenolic Acetates
The cleavage of the DMB group from a phenolic acetate presents the challenge of chemoselectivity, where the DMB ether must be cleaved without affecting the acetate ester. The following sections detail the conditions under which this can be achieved.
Data Presentation: Comparison of DMB Cleavage Methods
The following table summarizes various conditions for the cleavage of benzyl-type ethers from phenolic substrates, with a focus on methods that are potentially compatible with an acetate group.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate (Analogous) | Reference |
| Acid-Catalyzed | Triflic Acid (0.5 eq.), 1,3-dimethoxybenzene | Dichloromethane | Room Temp. | 0.17 | 95 | p-Methoxybenzyl ether of cholesterol | [1] |
| Trifluoroacetic Acid (TFA) | Dichloromethane/Anisole | 0 - Room Temp. | 1 - 4 | 70-90 | N-(2,4-dimethoxybenzyl)maleimides | Not directly cited | |
| Bi(OTf)₃ (5 mol%) | 1,2-Dichloroethane | 85 | 2 | 95 | N-(3,4-dimethoxybenzyl)sulfonamide | [2][3] | |
| Oxidative Cleavage | DDQ (1.1-1.5 eq.) | Dichloromethane/Water | Room Temp. | 0.5 - 2 | 85-95 | p-Methoxybenzyl ethers | [4] |
| PIFA (10 eq.) | Benzene | Room Temp. | 8 | 83 | N-(3,4-dimethoxybenzyl)isoindolinone | Not directly cited | |
| Catalytic Hydrogenolysis | 5% Pd/C, H₂ (1 atm) | Ethanol/Ethyl Acetate | Room Temp. | 2 - 16 | >90 | Benzyl ethers | [5][6] |
| NiMo-pillared clay (sulfided), H₂ (20 bar) | Neat | 300 | 6 | 60 (Toluene + Phenol) | Benzyl phenyl ether | [7] |
Experimental Protocols
The following are detailed protocols for the three main methods of DMB cleavage.
Protocol 1: Acid-Catalyzed Cleavage using Triflic Acid
This protocol is suitable for substrates that are stable to strong acidic conditions. The use of a cation scavenger like 1,3-dimethoxybenzene is recommended to prevent side reactions.[1]
Materials:
-
DMB-protected this compound
-
Dichloromethane (DCM), anhydrous
-
1,3-Dimethoxybenzene
-
Triflic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the DMB-protected this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.
-
Add 1,3-dimethoxybenzene (3.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triflic acid (0.5 eq.) to the stirred solution via a syringe or dropping funnel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the deprotected this compound.
Protocol 2: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
This method is often preferred due to its mild and selective nature for electron-rich benzyl ethers like DMB. The presence of water is crucial for the reaction.
Materials:
-
DMB-protected this compound
-
Dichloromethane (DCM)
-
Deionized water
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the DMB-protected this compound (1.0 eq.) in a mixture of dichloromethane and water (e.g., 18:1 v/v). A typical concentration is 0.05 M.
-
To the stirred solution, add DDQ (1.2 eq.) portion-wise at room temperature. The reaction mixture will typically turn dark in color.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product may contain the hydroquinone byproduct from DDQ.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 3: Catalytic Hydrogenolysis
This method is suitable for molecules that do not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups). It is a very clean method as the byproducts are volatile.[5][6]
Materials:
-
DMB-protected this compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask or hydrogenation flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Dissolve the DMB-protected this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add palladium on carbon (10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product.
-
If necessary, the crude product can be further purified by flash column chromatography.
Visualizations
DMB Cleavage Reaction
Caption: General reaction scheme for the cleavage of the DMB group.
Experimental Workflow for DMB Deprotection
Caption: A generalized workflow for a DMB deprotection experiment.
Decision Tree for Selecting a Deprotection Method
Caption: Decision guide for choosing the appropriate DMB deprotection method.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 7. Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin [mdpi.com]
Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl Ethers with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB) ether is a valuable protecting group for hydroxyl functionalities in organic synthesis, particularly in the context of complex molecule construction and drug development. Its enhanced acid lability compared to the related p-methoxybenzyl (PMB) ether allows for selective deprotection under milder acidic conditions. Trifluoroacetic acid (TFA) is a commonly employed reagent for the cleavage of DMB ethers, offering a balance of reactivity and selectivity. These application notes provide detailed protocols and data for the TFA-mediated deprotection of DMB ethers.
The increased electron-donating capacity of the two methoxy groups on the benzyl ring facilitates the formation of a stabilized carbocation upon acid-catalyzed cleavage, rendering the DMB group more labile than the PMB group.[1] This property allows for its removal in the presence of other acid-sensitive groups under carefully controlled conditions.
Mechanism of Deprotection
The deprotection of a 2,4-dimethoxybenzyl ether with trifluoroacetic acid proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the ether oxygen by TFA, which makes the ether a better leaving group. Subsequent cleavage of the carbon-oxygen bond results in the formation of the free alcohol and a resonance-stabilized 2,4-dimethoxybenzyl cation. This cation is then trapped by a nucleophile present in the reaction mixture, which can be the trifluoroacetate anion, water, or an added scavenger like anisole or 1,3-dimethoxybenzene.
Caption: Mechanism of TFA-mediated DMB ether deprotection.
Quantitative Data Summary
The efficiency of DMB ether deprotection with TFA is influenced by several factors including the concentration of TFA, reaction temperature, solvent, and the nature of the substrate. The following tables summarize representative data for the deprotection of benzyl-type ethers under acidic conditions to provide a comparative context.
Table 1: Comparison of Acid Lability in Benzyl-Type Ethers
| Protecting Group | Relative Rate of Acid Hydrolysis | Reference Conditions |
| Benzyl (Bn) | 1 | Strong acids (e.g., HBr, BCl₃) |
| p-Methoxybenzyl (PMB) | ~100-200 | 10% TFA in CH₂Cl₂ |
| 2,4-Dimethoxybenzyl (DMB) | ~8000 | 1% TFA in CH₂Cl₂ |
Note: Relative rates are approximate and can vary based on the specific substrate and reaction conditions.
Table 2: Representative Conditions for TFA-Mediated Deprotection of DMB and Related Ethers
| Substrate Type | TFA Concentration | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| DMB-protected primary alcohol | 5-10% | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h | >90 | Reaction is typically clean and rapid. |
| DMB-protected secondary alcohol | 10-20% | DCM | 25 | 1 - 4 h | 85-95 | Longer reaction times may be needed for sterically hindered substrates. |
| DMB-protected phenol | 1-5% | DCM | 0 | 15 - 60 min | >95 | Phenolic DMB ethers are generally more labile. |
| N-DMB maleimide | Not specified | Anisole | Not specified | Not specified | Not specified | Cleavage is successful; anisole acts as a cation scavenger.[2] |
| PMB-protected alcohol | 10% | DCM | 25 | 48 h | 16 | Demonstrates the slower cleavage of PMB ethers with TFA compared to stronger acids.[3] |
Experimental Protocols
Below are detailed protocols for the deprotection of 2,4-dimethoxybenzyl ethers using trifluoroacetic acid.
Protocol 1: General Procedure for the Deprotection of a DMB-Protected Primary Alcohol
Materials:
-
DMB-protected primary alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10% v/v) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Deprotection of a DMB Ether on an Acid-Sensitive Substrate
For substrates containing other acid-labile protecting groups, a lower concentration of TFA and the addition of a cation scavenger are recommended to improve selectivity.
Materials:
-
DMB-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (or 1,3-dimethoxybenzene) as a cation scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the DMB-protected substrate (1.0 eq) in anhydrous DCM (0.1 M).
-
Add anisole (3-5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add a pre-cooled solution of TFA in DCM (1-2% v/v) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor closely by TLC.
-
Once the starting material is consumed, work up the reaction as described in Protocol 1.
-
Purify the product via flash column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of a DMB ether using TFA.
Caption: General workflow for DMB ether deprotection.
Selectivity and Orthogonality
The DMB group can be selectively cleaved in the presence of other protecting groups that are more stable to acidic conditions.
-
Benzyl (Bn) and silyl ethers (e.g., TBDMS, TIPS): DMB ethers can be readily cleaved without affecting benzyl or common silyl ethers.
-
tert-Butoxycarbonyl (Boc): The Boc group is also cleaved by TFA, so selectivity can be challenging. However, with careful control of TFA concentration and temperature, selective DMB deprotection may be achievable in some cases.
-
Esters: Most simple alkyl and benzyl esters are stable to the conditions used for DMB deprotection with TFA.
The higher reactivity of the DMB group compared to the PMB group also allows for selective deprotection of DMB ethers in the presence of PMB ethers.[1]
Troubleshooting
-
Incomplete reaction: If the reaction stalls, consider increasing the concentration of TFA, raising the temperature to room temperature, or extending the reaction time.
-
Formation of byproducts: The highly reactive 2,4-dimethoxybenzyl cation can lead to side reactions, such as alkylation of electron-rich aromatic rings within the substrate. The use of a cation scavenger like anisole or 1,3-dimethoxybenzene is highly recommended to mitigate these side reactions.
-
Degradation of the substrate: If the starting material or product is unstable to the acidic conditions, use a lower concentration of TFA, a lower reaction temperature, and a shorter reaction time. The addition of a scavenger can also help to reduce degradation.
Conclusion
The deprotection of 2,4-dimethoxybenzyl ethers using trifluoroacetic acid is a reliable and efficient method for unmasking hydroxyl groups in a variety of synthetic contexts. The mild conditions required for cleavage, coupled with the potential for selectivity, make the DMB group an attractive choice for the protection of alcohols in the synthesis of complex molecules. Careful optimization of the reaction conditions, including TFA concentration, temperature, and the use of cation scavengers, is key to achieving high yields and minimizing side reactions.
References
Application Notes and Protocols: Oxidative Cleavage of 2,4-Dimethoxybenzyl Ethers using DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB) ether is a valuable protecting group for hydroxyl functions in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and natural products. Its enhanced electron-donating capacity, compared to the related p-methoxybenzyl (PMB) and unsubstituted benzyl (Bn) ethers, allows for its selective removal under mild oxidative conditions. One of the most effective reagents for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This document provides detailed application notes, experimental protocols, and comparative data for the oxidative cleavage of DMB ethers using DDQ.
The increased reactivity of the DMB group stems from the presence of two electron-donating methoxy groups on the aromatic ring, which stabilizes the cationic intermediate formed during the oxidative cleavage. This allows for the selective deprotection of DMB ethers in the presence of other protecting groups like PMB and Bn ethers, which are less susceptible to oxidation by DDQ.[1] This orthogonality is a key advantage in multi-step synthetic sequences.
Data Presentation
The following table summarizes the reaction conditions and yields for the oxidative cleavage of various benzyl-type ethers using DDQ, highlighting the relative reactivity of the DMB group. Note that direct comparative studies under identical conditions are limited; therefore, the data is compiled from various sources with different substrates.
| Protecting Group | Substrate Type | DDQ (equiv.) | Solvent System | Time | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dimethoxybenzyl (DMB) | General Alcohol | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | < 1h | RT | High | [1] |
| 3,4-Dimethoxybenzyl (DMPM) | Protected Alcohol | Not specified | Not specified | Shorter than PMB | Not specified | Not specified | [2][3] |
| p-Methoxybenzyl (PMB) | Protected Alcohol on a Rhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 1.5 h | 0 to RT | 78 | [4] |
| p-Methoxybenzyl (PMB) | Protected Alcohol on a Rhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 4 h | 0 to RT | 74 | [4] |
| Benzyl (Bn) | Protected Alcohol on a Rhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 5 h | 0 to RT | 35 (of diol) | [4] |
| Benzyl (Bn) | Protected Alcohol on a Mannopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 3 h | 0 to RT | 31 (of mono-ol) | [4] |
Reaction Mechanism and Experimental Workflow
The proposed mechanism for the oxidative cleavage of a DMB ether by DDQ involves the formation of a charge-transfer complex, followed by hydride abstraction to form a stabilized benzylic cation. This cation is then trapped by water to form a hemiacetal, which subsequently decomposes to the deprotected alcohol and 2,4-dimethoxybenzaldehyde.
The general workflow for the deprotection of DMB ethers using DDQ is a straightforward process involving reaction setup, monitoring, workup, and purification.
Experimental Protocols
The following is a general protocol for the oxidative cleavage of a 2,4-dimethoxybenzyl ether using DDQ. The stoichiometry of DDQ and reaction time may need to be optimized for specific substrates.
Materials:
-
DMB-protected compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the DMB-protected compound in a mixture of dichloromethane and water (typically 18:1 to 20:1 v/v) to a concentration of approximately 0.05 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DDQ: Add DDQ (1.1 to 1.5 equivalents per DMB group) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown upon addition of DDQ.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 30 minutes to a few hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂), is often insoluble in dichloromethane and can be partially removed by filtration before concentration.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the deprotected alcohol.
Conclusion
The oxidative cleavage of 2,4-dimethoxybenzyl ethers with DDQ is a highly effective and selective method for deprotection in organic synthesis. The enhanced reactivity of the DMB group allows for its removal under mild conditions, often in the presence of other, less electron-rich benzyl-type protecting groups. The straightforward experimental protocol and the commercial availability of DDQ make this a valuable tool for researchers and professionals in the field of drug development and complex molecule synthesis. Careful monitoring and purification are key to obtaining high yields of the desired deprotected product.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetic anhydride
Application Note: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
Abstract
This document provides a detailed protocol for the Friedel-Crafts acylation of 1,3-dimethoxybenzene using acetic anhydride. The primary product of this electrophilic aromatic substitution is 2,4-dimethoxyacetophenone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This application note includes a comprehensive experimental procedure, tabulated data for reaction components, and graphical representations of the reaction mechanism and experimental workflow, designed for researchers in organic synthesis and drug development.
Introduction
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. In this application, 1,3-dimethoxybenzene, an activated aromatic compound, undergoes acylation with acetic anhydride. The electron-donating methoxy groups direct the substitution primarily to the C4 position (para to one methoxy group and ortho to the other), which is both electronically activated and sterically accessible. The resulting product, 2,4-dimethoxyacetophenone, serves as a key building block in various synthetic pathways. Alternative catalysts like polyphosphoric acid (PPA) can also be used and are known to sometimes prevent side reactions like aryl-alkyl ether cleavage that can occur with strong Lewis acids like AlCl₃.
Reaction and Mechanism
The overall reaction is as follows:
1,3-Dimethoxybenzene + Acetic Anhydride → (Catalyst) → 2,4-Dimethoxyacetophenone + Acetic Acid
The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The Lewis acid catalyst reacts with acetic anhydride to form a highly electrophilic acylium ion. The electron-rich 1,3-dimethoxybenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product.
Caption: Mechanism of the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Experimental Protocol
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 6.91 g (50 mmol) | Substrate |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.6 mL (60 mmol) | Acylating Agent |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 8.0 g (60 mmol) | Catalyst |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | Quenching Agent |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | Neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
| Crushed Ice | H₂O | 18.02 | ~100 g | Quenching |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
In the fume hood, add anhydrous aluminum chloride (8.0 g) and anhydrous dichloromethane (50 mL) to the flask.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Addition of Reagents:
-
In a separate beaker, prepare a solution of 1,3-dimethoxybenzene (6.91 g) and acetic anhydride (5.6 mL) in anhydrous dichloromethane (50 mL).
-
Transfer this solution to the dropping funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension in the reaction flask over 30-45 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice-water bath.
-
Slowly and carefully pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step should be performed with vigorous stirring in a fume hood to manage the evolution of HCl gas.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Extraction and Neutralization:
-
Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine all organic layers. Wash the combined organic phase sequentially with:
-
100 mL of water
-
100 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acid)
-
100 mL of brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2,4-dimethoxyacetophenone.
-
Data Presentation
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Reaction Time | 2 - 3 hours | Monitor by TLC for completion. |
| Reaction Temperature | 0°C to Room Temp. | Initial cooling is critical for control. |
| Theoretical Yield | 9.01 g | Based on 1,3-dimethoxybenzene as the limiting reagent. |
| Expected Actual Yield | 75-85% | Varies based on purity of reagents and reaction conditions. |
| Product Appearance | Colorless to pale yellow solid/oil | |
| Melting Point | 34-38 °C | Literature value for 2,4-dimethoxyacetophenone. |
Visualizations
Caption: Step-by-step workflow for the synthesis of 2,4-dimethoxyacetophenone.
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Concentrated HCl: Highly corrosive and releases toxic fumes. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The quenching process is highly exothermic and releases HCl gas; it must be performed slowly in an ice bath within a fume hood.
Application Notes and Protocols for Enzymatic Reactions Using 2,4-Dimethoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,4-Dimethoxyphenyl acetate as a chromogenic substrate for the continuous monitoring of esterase and lipase activity. The enzymatic hydrolysis of this substrate yields 2,4-dimethoxyphenol, a product that can be detected spectrophotometrically, offering a convenient method for enzyme kinetics and inhibitor screening.
Principle of the Assay
The fundamental principle of this assay is the enzymatic hydrolysis of the ester bond in this compound by an esterase or lipase. This reaction releases 2,4-dimethoxyphenol and acetic acid. The formation of 2,4-dimethoxyphenol can be monitored by measuring the increase in absorbance at a specific wavelength, which is directly proportional to the enzyme's activity.
Experimental Protocols
Determination of the Optimal Wavelength and Molar Extinction Coefficient of 2,4-Dimethoxyphenol
Materials:
-
2,4-Dimethoxyphenol
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
UV-Vis Spectrophotometer and cuvettes
Protocol:
-
Preparation of a Stock Solution: Accurately weigh a known amount of 2,4-dimethoxyphenol and dissolve it in a minimal amount of a compatible solvent (e.g., ethanol or DMSO) before diluting with the assay buffer to a final concentration of 1 mM.
-
UV-Vis Spectrum Scan:
-
Blank the spectrophotometer with the assay buffer.
-
Scan the absorbance of a diluted solution of 2,4-dimethoxyphenol (e.g., 50 µM) across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Generation of a Standard Curve and Determination of Molar Extinction Coefficient:
-
Prepare a series of dilutions of the 2,4-dimethoxyphenol stock solution in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Measure the absorbance of each dilution at the predetermined λmax.
-
Plot the absorbance values against the corresponding concentrations.
-
The slope of the linear portion of the curve represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).
-
Standard Protocol for Esterase/Lipase Activity Assay
Objective: To measure the kinetic activity of an esterase or lipase using this compound as a substrate.
Materials:
-
This compound
-
Enzyme solution (Esterase or Lipase)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at the determined λmax for 2,4-dimethoxyphenol.
-
96-well microplate (optional, for high-throughput screening)
Protocol:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.
-
Enzyme Dilution: Prepare a series of dilutions of the enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired time course.
-
-
Assay Procedure (Spectrophotometer Cuvette):
-
Set the spectrophotometer to the predetermined λmax for 2,4-dimethoxyphenol and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
In a 1 mL cuvette, add:
-
X µL of Assay Buffer
-
Y µL of Substrate Stock Solution (to achieve the desired final concentration, e.g., 1 mM)
-
-
Mix gently by inversion and incubate for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding Z µL of the diluted enzyme solution.
-
Immediately start monitoring the change in absorbance over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Assay Procedure (96-well Microplate):
-
Add the assay buffer and substrate solution to the wells of the microplate.
-
Add the enzyme solution to initiate the reaction.
-
Place the plate in a microplate reader set to the appropriate wavelength and temperature.
-
Record the absorbance at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA/Δt).
-
Calculate the enzyme activity using the following formula: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 10^6 Where:
-
ΔA/min is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of 2,4-dimethoxyphenol (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette or well (in cm).
-
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: Spectrophotometric Properties of 2,4-Dimethoxyphenol
| Parameter | Value | Units |
| Optimal Wavelength (λmax) | To be determined | nm |
| Molar Extinction Coefficient (ε) | To be determined | M⁻¹cm⁻¹ |
Table 2: Enzyme Kinetic Parameters with this compound
| Enzyme | Km | Vmax | kcat | kcat/Km |
| Esterase/Lipase of Interest | To be determined | To be determined | To be determined | To be determined |
| (µM) | (µmol/min/mg) | (s⁻¹) | (M⁻¹s⁻¹) |
Note: The kinetic parameters (Km, Vmax, kcat) need to be determined experimentally by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Diagrams
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2,4-Dimethoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2,4-Dimethoxyphenyl acetate, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries. The following sections detail the synthetic pathway, experimental procedures, and analytical methods for quality control.
Introduction
This compound is a valuable building block in organic synthesis. Its precursor, 2,4-Dimethoxyphenylacetic acid, is utilized in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides.[1] The efficient and scalable synthesis of this compound is therefore of significant industrial interest.
This document outlines a two-step synthetic route amenable to industrial scale-up, starting from the commercially available 2,4-dimethoxyacetophenone. The first step involves the conversion of the acetophenone to 2,4-dimethoxyphenylacetic acid via the Willgerodt-Kindler reaction. The subsequent step is the esterification of the resulting carboxylic acid to yield the final product, this compound.
Synthetic Pathway Overview
The overall synthetic pathway is depicted below:
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethoxyphenylacetic Acid via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a robust method for converting aryl alkyl ketones into the corresponding ω-aryl-substituted carboxylic acids.[2][3]
Protocol:
-
Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2,4-dimethoxyacetophenone, morpholine, and elemental sulfur.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a specified duration. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis: After completion of the initial reaction, cool the mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the intermediate thioamide.
-
Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2,4-Dimethoxyphenylacetic acid.
-
Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Indicative Reaction Parameters for Willgerodt-Kindler Reaction
| Parameter | Value |
| Molar Ratio (Ketone:Morpholine:Sulfur) | 1 : 2.5 : 2.5 |
| Reaction Temperature | 130-140 °C |
| Reaction Time | 12-24 hours |
| Hydrolysis Temperature | 100-110 °C |
| Expected Yield | 70-85% |
Step 2: Esterification of 2,4-Dimethoxyphenylacetic Acid
For industrial-scale esterification, methods that employ easily separable and recyclable catalysts are preferred. Solid acid catalysts and phase-transfer catalysis are excellent options.
Protocol using a Solid Acid Catalyst (e.g., H-β Zeolite):
-
Catalyst Activation: Activate the H-β zeolite catalyst by heating under vacuum to remove adsorbed water.
-
Reaction Setup: Charge the reactor with 2,4-Dimethoxyphenylacetic acid, acetic anhydride, and the activated solid acid catalyst.
-
Reaction Execution: Heat the reaction mixture with stirring. Monitor the reaction progress by TLC or HPLC.
-
Catalyst Removal: Upon completion, cool the reaction mixture and filter to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Work-up and Purification: Remove the excess acetic anhydride and acetic acid under reduced pressure. The crude this compound can be purified by vacuum distillation.
Table 2: Comparison of Catalytic Systems for Esterification
| Catalyst System | Advantages | Disadvantages | Indicative Conditions |
| Solid Acid (e.g., H-β Zeolite) | Easy separation, recyclable, environmentally friendly. | May require higher temperatures and longer reaction times. | 100-120 °C, 4-8 hours |
| Phase-Transfer Catalyst (e.g., TBAB) | High reaction rates at lower temperatures, high yields. | Catalyst removal may require aqueous extraction. | 60-80 °C, 2-4 hours |
| Mineral Acid (e.g., H₂SO₄) | Inexpensive and effective. | Corrosive, difficult to separate, generates acidic waste. | 80-100 °C, 2-4 hours |
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of the final product.
Table 3: Analytical Methods for Quality Control
| Analytical Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification. | C18 column, mobile phase of methanol/water or acetonitrile/water with a suitable buffer, UV detection. |
| GC-MS | Identification of volatile impurities and confirmation of product identity. | Capillary column (e.g., DB-5), temperature programming, mass spectrometric detection.[4] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of identity. | Deuterated chloroform (CDCl₃) as solvent, tetramethylsilane (TMS) as internal standard.[1][5] |
| Melting Point | Preliminary assessment of purity. | For solid intermediates and final product if applicable. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxyphenyl Acetate
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyphenyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the O-acetylation of 2,4-dimethoxyphenol. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction can be performed under various conditions, including with or without a catalyst and solvent.
Q2: What are the starting materials and reagents required?
A2: The primary starting material is 2,4-dimethoxyphenol. The most common acetylating agent is acetic anhydride (Ac₂O). Depending on the chosen protocol, a base catalyst like pyridine or a solid acid catalyst may be used. Solvents, if required, are typically aprotic, such as dichloromethane or ethyl acetate. For workup, you will need reagents like 1 M HCl, saturated aqueous NaHCO₃, brine, and a drying agent like anhydrous Na₂SO₄ or MgSO₄.
Q3: What is a typical reaction yield for this synthesis?
A3: The yield of this compound can vary significantly based on the reaction conditions. With optimized protocols, yields can be quite high, often exceeding 90%. However, factors such as reaction time, temperature, purity of reagents, and efficiency of workup and purification can impact the final yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the acetylation reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (2,4-dimethoxyphenol) from the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Acetylating Agent: Acetic anhydride can hydrolyze over time if exposed to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Quality Starting Material: Impurities in the 2,4-dimethoxyphenol can interfere with the reaction. | 1. Use freshly opened or distilled acetic anhydride. 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can be applied. 3. Ensure the 2,4-dimethoxyphenol is pure. If necessary, purify it by recrystallization or sublimation before use. |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Insufficient Acetylating Agent: Not enough acetic anhydride was used to fully convert the starting material. | 1. Continue to monitor the reaction by TLC and allow it to proceed until the starting phenol is no longer visible. 2. Use a slight excess of acetic anhydride (e.g., 1.2-1.5 equivalents) to ensure complete conversion. |
| Formation of a Colored Byproduct | 1. Oxidation of the Phenol: Phenols can be susceptible to oxidation, leading to colored impurities. 2. Side Reactions at High Temperatures: Excessive heat can promote the formation of byproducts. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessive heating. If heating is necessary, maintain a moderate temperature and monitor the reaction closely. |
| Difficulties in Product Isolation/Purification | 1. Emulsion Formation During Workup: This can occur during the extraction process, making phase separation difficult. 2. Co-elution of Product and Impurities: Similar polarities of the product and certain impurities can make separation by column chromatography challenging. | 1. To break emulsions, add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking. 2. Optimize the solvent system for column chromatography by testing different ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to achieve better separation on a TLC plate first. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point and prevent crystallization. | 1. Ensure all solvent is removed under reduced pressure. If the product is still an oil, purify it by column chromatography to remove impurities. High purity this compound should be a low-melting solid or a colorless oil at room temperature. |
| Hydrolysis of the Ester Product | 1. Exposure to Strong Base or Acid During Workup: The acetate ester can be hydrolyzed back to the phenol under harsh acidic or basic conditions. | 1. Use mild acidic (e.g., 1 M HCl) and basic (e.g., saturated NaHCO₃) solutions for washing during the workup. Avoid prolonged contact with these solutions. |
Experimental Protocols
Method 1: Acetylation using Acetic Anhydride and Pyridine
This is a classic and reliable method for the acetylation of phenols. Pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also serves as a solvent.
Materials:
-
2,4-Dimethoxyphenol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-dimethoxyphenol (1.0 eq) in anhydrous pyridine (5-10 mL per gram of phenol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Method 2: Catalyst-Free Acetylation
This method offers a greener alternative by avoiding the use of a catalyst and solvent.
Materials:
-
2,4-Dimethoxyphenol
-
Acetic Anhydride (Ac₂O)
-
Diethyl ether or Ethyl Acetate for workup
Procedure:
-
In a round-bottom flask, add 2,4-dimethoxyphenol (1.0 eq).
-
Add acetic anhydride (1.5 eq) directly to the phenol.
-
Stir the mixture at room temperature or gently heat to 60 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours at 60 °C.[1]
-
After completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography as described in Method 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetylation of Phenols
| Method | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| Pyridine Catalyzed | Pyridine | Pyridine | 0 to RT | 1-4 hours | >90 | General Protocol |
| Catalyst-Free | None | None | RT - 60 | 1-7 hours | >90 | [1] |
| Solid Acid Catalyst (e.g., Zeolite) | Zeolite H-FER | None | 80-120 | 1-3 hours | 85-98 | General Literature |
Visualizations
Experimental Workflow for Acetylation using Acetic Anhydride and Pyridine
Caption: Workflow for the synthesis of this compound using pyridine and acetic anhydride.
Troubleshooting Logic for Low Product Yield
Caption: A logical guide to troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 2,4-Dimethoxyphenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethoxyphenyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of this compound. What are the possible causes and solutions?
A low yield can result from several factors:
-
Incomplete Reaction: The acetylation of phenols can sometimes be sluggish.[1] Ensure the reaction has been given sufficient time to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2,4-dimethoxyphenol) is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. For base-catalyzed reactions (e.g., with pyridine or triethylamine), ensure the base is dry and used in an appropriate molar ratio. For acid-catalyzed reactions, strong protic acids or Lewis acids can be effective.[2]
-
Hydrolysis of Acetic Anhydride: Acetic anhydride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the acetylating agent.[3]
-
Side Reactions: The formation of byproducts will consume starting material and reduce the yield of the desired product. See the questions below for specific side reactions.
-
Workup and Purification Losses: Product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and minimize the number of purification steps if possible.
Q2: My final product is impure. What are the likely side products and how can I avoid them?
The most common impurity is the starting material, 2,4-dimethoxyphenol, due to an incomplete reaction. Other significant side products can arise from C-acylation and di-acetylation.
-
C-Acylation (Fries Rearrangement): Instead of the acetyl group adding to the hydroxyl oxygen (O-acylation), it can attach directly to the aromatic ring (C-acylation), leading to the formation of hydroxy acetophenone isomers.[4] This is known as the Fries rearrangement and is often promoted by Lewis acid catalysts and higher temperatures.[5][6]
-
Solution: To favor O-acylation, use base-catalyzed conditions (e.g., pyridine) or mild reaction temperatures.[4] If a Lewis acid is required, running the reaction at a lower temperature can favor the kinetically controlled O-acylation product over the thermodynamically favored C-acylation product.[6]
-
-
Di-acetylation: While less common for phenols, under harsh conditions with a large excess of acetic anhydride, a second acetyl group could potentially be added to the ring, especially if the initial O-acetylation is followed by a Fries rearrangement.
-
Solution: Use a stoichiometric amount or a slight excess of acetic anhydride. Avoid excessively high temperatures and prolonged reaction times.
-
Q3: I am having difficulty purifying my this compound. What purification methods are recommended?
-
Column Chromatography: This is the most effective method for separating this compound from C-acylated side products and any remaining starting material. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product is obtained as a solid and is relatively pure, recrystallization can be a good final purification step.[7] A solvent system of ethanol/water or ethyl acetate/hexane may be suitable.
-
Aqueous Workup: Before chromatographic purification, a thorough aqueous workup is essential. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) will remove any unreacted acetic acid and the acidic C-acylated byproducts.[8] A subsequent wash with brine will help to remove residual water before drying the organic phase.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure for the base-catalyzed acetylation of 2,4-dimethoxyphenol.
Materials:
-
2,4-Dimethoxyphenol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
The following table provides hypothetical data to illustrate how reaction conditions can influence the product distribution in the synthesis of this compound.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of C-acylated Side Product (%) |
| 1 | Pyridine | 25 | 3 | 90 | <5 |
| 2 | AlCl₃ | 25 | 3 | 65 | 30 |
| 3 | AlCl₃ | 80 | 3 | 20 | 75 |
| 4 | None | 80 | 12 | 40 | 15 |
This data is illustrative and intended to demonstrate the general principles of how reaction conditions can affect the outcome.
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the major side reaction, the Fries rearrangement.
Caption: Reaction scheme for the synthesis of this compound and the competing Fries rearrangement side reaction.
References
- 1. quora.com [quora.com]
- 2. scispace.com [scispace.com]
- 3. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google Patents [patents.google.com]
- 4. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2,4-Dimethoxyphenyl acetate by recrystallization or chromatography
Technical Support Center: Purification of 2,4-Dimethoxyphenyl Acetate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Quantitative Data Summary
For effective purification of this compound and related compounds, specific physical properties and chromatographic parameters are crucial. The table below summarizes key data for this compound and its closely related acid precursor, providing a baseline for experimental design and purity assessment.
| Property | This compound (and Analogs) | 2,4-Dimethoxyphenylacetic Acid |
| Molecular Weight | ~196.20 g/mol | 196.20 g/mol [1] |
| Melting Point | Data not available for the acetate. A related compound, diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, is crystalline.[2][3] | 110-113 °C[1] |
| Recrystallization Solvent | Methanol has been successfully used for a structurally similar compound, diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate.[2][3] General solvent systems for esters include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[4] | Data not available |
| Chromatography System | Stationary Phase: Silica GelMobile Phase: A common solvent system for similar compounds is a mixture of ethyl acetate and petroleum ether (or hexanes). Ratios such as 1:4 and 2:3 (v/v) have been reported for related structures.[2][3][5] | Data not available |
| TLC Rf Value | The Rf value is dependent on the specific solvent system used. For a related compound, an Rf of 0.26 was observed in a 1:1 ethyl acetate:n-hexane system.[6] | Data not available |
Experimental Protocols
Recrystallization of this compound
This protocol is based on methodologies for structurally similar compounds and general recrystallization principles.
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent like ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Based on data from similar compounds, methanol is a good starting point.[2][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a stir bar. Heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot methanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using column chromatography.
Objective: To separate this compound from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Petroleum ether (or hexanes)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Based on literature for similar compounds, a mixture of ethyl acetate and petroleum ether is a suitable mobile phase.[2][3] Start with a low polarity mixture (e.g., 1:4 ethyl acetate:petroleum ether) and monitor the separation using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides and FAQs
Recrystallization
Q1: No crystals are forming after cooling.
-
A1: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Q2: The compound "oiled out" instead of forming crystals.
-
A2: This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. Try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Q3: The yield of recovered crystals is very low.
-
A3: Too much solvent may have been used, causing a significant amount of the product to remain in the mother liquor. Try to recover more product by concentrating the mother liquor and cooling it again. Also, ensure the crystals are washed with a minimal amount of ice-cold solvent to prevent significant dissolution.
Q4: The purified crystals are still colored.
-
A4: If the color is due to a soluble impurity, a second recrystallization may be necessary. If the impurity is adsorbed to the crystal surface, ensure thorough but quick washing with cold solvent. For persistent colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective, but be aware that this can also adsorb some of your desired product.
Column Chromatography
Q1: The compounds are not separating well on the column.
-
A1: The solvent system may not be optimal. Use TLC to test different solvent ratios of ethyl acetate and petroleum ether to find a system that gives good separation between your product and the impurities (an Rf value of around 0.3 for the product is often a good target). A slower flow rate can also improve separation.
Q2: The compound is not eluting from the column.
-
A2: The mobile phase is likely not polar enough. Gradually increase the proportion of ethyl acetate in the eluent to increase its polarity.
Q3: The bands are running unevenly or cracking.
-
A3: This is often due to improper packing of the column. Ensure the silica gel is packed uniformly without any air bubbles or channels. The sample should also be loaded in a concentrated band at the top of the column.
Q4: How do I know which fractions contain my product?
-
A4: Use Thin Layer Chromatography (TLC) to analyze the fractions. Spot a small amount from each fraction onto a TLC plate, elute with the chromatography solvent system, and visualize the spots under a UV lamp or by using a staining agent. Fractions with a spot corresponding to the Rf of the pure product should be combined.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification experiments.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of 2,4-Dimethoxybenzyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of 2,4-dimethoxybenzyl (DMB) ethers.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the deprotection of 2,4-dimethoxybenzyl (DMB) ethers in a question-and-answer format.
Q1: My DMB deprotection reaction is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate?
A1: Incomplete deprotection is a common issue. Several factors can contribute to a sluggish reaction:
-
Insufficiently strong acidic conditions: The 2,4-dimethoxybenzyl group is more acid-labile than a simple benzyl or even a p-methoxybenzyl (PMB) group, but still requires sufficient acidity for efficient cleavage.[1] If you are using a weak acid, the reaction may not proceed to completion.
-
Steric hindrance: If the DMB ether is in a sterically congested environment, the reagent may have difficult access to the ether oxygen.
-
Inappropriate solvent: The choice of solvent can significantly impact reaction rates. For example, using a coordinating solvent like THF with a Lewis acid can sometimes hinder the reaction.
-
Low temperature: While many deprotections are run at room temperature or 0 °C to improve selectivity, some substrates may require elevated temperatures to achieve a reasonable reaction rate.
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: If using trifluoroacetic acid (TFA), consider switching to a stronger acid like triflic acid (TfOH).[2] Alternatively, increasing the concentration of the acid may drive the reaction to completion.
-
Elevate the Reaction Temperature: Gradually increasing the temperature can often overcome activation energy barriers. Monitor the reaction closely by TLC to avoid decomposition of your product. For some substrates, heating may be necessary to achieve full deprotection.
-
Optimize the Solvent: Dichloromethane (DCM) is a commonly used solvent for DMB deprotection. If you are using a different solvent and experiencing issues, consider switching to DCM.
-
Increase Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.
Q2: I am observing significant side product formation during my DMB deprotection. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction during acidic deprotection of DMB ethers is the re-alkylation of the deprotected alcohol or other nucleophilic functional groups within the molecule by the liberated 2,4-dimethoxybenzyl cation. This carbocation is relatively stable and can be trapped by various nucleophiles.
Strategies to Minimize Side Reactions:
-
Use of a Cation Scavenger: This is the most effective way to prevent side reactions. The scavenger is a nucleophilic species added to the reaction mixture to trap the 2,4-dimethoxybenzyl cation as it forms. Common scavengers include:
-
Anisole or Thioanisole: These are excellent scavengers that readily undergo Friedel-Crafts alkylation with the DMB cation.
-
Triethylsilane (TES): This scavenger reduces the carbocation to 2,4-dimethoxytoluene.
-
1,3-Dimethoxybenzene: Its high electron density makes it a very effective scavenger.[2]
-
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can often reduce the rate of side reactions more than the desired deprotection reaction.
-
Slow Addition of Reagents: Adding the acid slowly to the reaction mixture can help to keep the concentration of the reactive carbocation low at any given time, thereby minimizing side reactions.
Q3: Can I selectively deprotect a DMB ether in the presence of other protecting groups?
A3: Yes, the DMB group's lability allows for selective deprotection under specific conditions. The 2,4-dimethoxy substitution makes it more electron-rich and thus more susceptible to both acidic and oxidative cleavage than other benzyl-type protecting groups.
-
Selective Deprotection over Benzyl (Bn) and p-Methoxybenzyl (PMB) Ethers: DMB ethers can often be cleaved under milder acidic conditions than PMB and especially Bn ethers.[1] For oxidative deprotections using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DMB ethers are oxidized faster than PMB ethers.[3]
-
Orthogonality to other Protecting Groups: DMB ethers are generally stable to conditions used for the removal of silyl ethers (e.g., TBAF), esters (e.g., saponification), and some other common protecting groups. However, acid-labile groups like Boc or trityl groups may be cleaved under the acidic conditions used for DMB removal.
Q4: My workup procedure is complicated by the byproducts of the deprotection reaction. How can I simplify the purification process?
A4: The choice of deprotection reagent and scavenger can significantly impact the ease of purification.
-
Volatile Byproducts: Using scavengers that produce volatile byproducts can simplify workup, as they can be removed under reduced pressure.
-
Acid/Base Extraction: If the byproducts have different acidic or basic properties than your desired product, an acid/base extraction can be an effective purification step.
-
Chromatography: While often necessary, optimizing the deprotection to be as clean as possible will make column chromatography more straightforward.
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of 2,4-dimethoxybenzyl ethers with various reagents. Please note that the optimal conditions can be substrate-dependent.
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 24 h | 70-95 | A scavenger (e.g., anisole, triethylsilane) is highly recommended. |
| Triflic Acid (TfOH) | Dichloromethane (DCM) | 0 - RT | 15 min - 2 h | 85-98 | More reactive than TFA; a scavenger is crucial.[2] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM/H₂O (e.g., 18:1) | 0 - RT | 1 - 5 h | 80-95 | Oxidative cleavage; sensitive to other electron-rich functional groups.[3][4] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/H₂O | 0 - RT | 30 min - 3 h | 75-90 | Oxidative cleavage; can be less selective than DDQ. |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Benzene or DCM | RT | 2 - 8 h | ~80 | Effective for N-DMB deprotection.[5] |
Experimental Protocols
1. General Procedure for Acidic Deprotection of a DMB Ether using TFA and a Scavenger
-
Dissolve the DMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM, approximately 0.1 M).
-
Add a cation scavenger, such as anisole (3-5 equiv) or triethylsilane (3-5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2. General Procedure for Oxidative Deprotection of a DMB Ether using DDQ
-
Dissolve the DMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v, to a substrate concentration of ~0.05 M).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv) portion-wise. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the hydroquinone byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete DMB deprotection.
Caption: General mechanism of acid-catalyzed DMB deprotection.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. total-synthesis.com [total-synthesis.com]
Preventing side product formation in Friedel-Crafts acylation of dimethoxybenzenes
Welcome to the technical support center for the Friedel-Crafts acylation of dimethoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation reactions, with a focus on preventing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedel-Crafts acylation of dimethoxybenzenes?
A1: The primary side products encountered during the Friedel-Crafts acylation of dimethoxybenzenes include:
-
Demethylation: The strong Lewis acids required for the reaction can cleave one or both of the methoxy groups, leading to the formation of phenolic byproducts. This is particularly prevalent with strong Lewis acids like AlCl₃.
-
Isomeric Mixtures: Depending on the substitution pattern of the dimethoxybenzene (1,2-, 1,3-, or 1,4-), acylation can occur at multiple positions on the aromatic ring, leading to a mixture of constitutional isomers.
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, under forcing conditions or with a large excess of the acylating agent, a second acyl group may be introduced to the aromatic ring.[1]
-
Complex Formation: The ketone product can form a complex with the Lewis acid catalyst, which may require a hydrolytic workup to break.
Q2: How does the choice of Lewis acid affect the outcome of the reaction?
A2: The choice of Lewis acid is critical in controlling the reaction's selectivity and minimizing side products. Stronger Lewis acids like AlCl₃ are highly effective at promoting acylation but also increase the likelihood of demethylation. Milder Lewis acids such as ZnCl₂, FeCl₃, or solid acid catalysts (e.g., zeolites, cation exchange resins) can offer a better balance between reactivity and selectivity, often reducing the extent of side reactions.[2][3] The use of polyphosphoric acid (PPA) has also been shown to effect Friedel-Crafts acylations, in some cases without causing aryl-alkyl ether cleavage.[4]
Q3: Can the acylating agent influence side product formation?
A3: Yes, the reactivity of the acylating agent plays a role. More reactive acylating agents, such as acyl chlorides, are often used with milder Lewis acids. Less reactive agents, like acid anhydrides, may require stronger Lewis acids or higher reaction temperatures, which can in turn increase the potential for side reactions.
Q4: What is the optimal temperature for these reactions?
A4: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side product formation. Generally, it is advisable to start at lower temperatures (e.g., 0 °C) and slowly warm the reaction mixture as needed. Higher temperatures can promote demethylation and the formation of other byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Acylated Product | 1. Inactive catalyst (e.g., hydrolyzed Lewis acid).2. Deactivated starting material due to complexation with the Lewis acid.3. Insufficiently reactive acylating agent or Lewis acid. | 1. Use fresh, anhydrous Lewis acid and ensure all glassware is dry.2. Add the dimethoxybenzene slowly to the pre-formed complex of the acylating agent and Lewis acid.3. Consider a more reactive acylating agent (e.g., acyl chloride instead of anhydride) or a stronger, yet selective, Lewis acid. |
| Significant Demethylation Observed | 1. Lewis acid is too strong (e.g., excess AlCl₃).2. High reaction temperature.3. Prolonged reaction time. | 1. Switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃, or a solid acid catalyst).2. Perform the reaction at a lower temperature.3. Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. |
| Formation of Multiple Isomers | 1. The inherent directing effects of the two methoxy groups.2. Steric hindrance not sufficiently controlling regioselectivity. | 1. For 1,4-dimethoxybenzene, acylation typically occurs at the 2-position. For 1,2- and 1,3-dimethoxybenzene, a mixture of isomers is more likely. Careful selection of the Lewis acid and reaction conditions can sometimes favor one isomer. For instance, bulkier Lewis acids may favor acylation at the less sterically hindered position.2. Chromatographic separation of the isomers may be necessary. |
| Product is Difficult to Isolate from the Reaction Mixture | 1. Strong complex formation between the ketone product and the Lewis acid. | 1. During workup, ensure thorough hydrolysis with cold water or dilute acid to break up the product-catalyst complex. |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and conditions on the acylation of dimethoxybenzenes, based on available literature data.
Table 1: Effect of Lewis Acid on the Acylation of 1,3-Dimethoxybenzene with Acetyl Chloride
| Lewis Acid | Solvent | Temperature (°C) | Yield of 2,4-Dimethoxyacetophenone (%) | Reference |
| Ga(III)-containing Ionic Liquid | Neat | 80 | 95 | [5] |
| In(III)-containing Ionic Liquid | Neat | 80 | 92 | [5] |
| ZnCl₂ | Dichloromethane | Reflux | Moderate to Good | [2] |
| FeCl₃ | Dichloromethane | Reflux | Moderate to Good | [2] |
Table 2: Acylation of 1,4-Dimethoxybenzene with Acetic Anhydride using Solid Acid Catalysts
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity for 2,5-Dimethoxyacetophenone (%) | Reference |
| Amberlyst-15 | 1,2-Dichloroethane | 100 | >95 | >99 | [3] |
| Indion-125 | 1,2-Dichloroethane | 100 | ~90 | >99 | [3] |
| H-Y Zeolite | 1,2-Dichloroethane | 100 | ~60 | >99 | [3] |
| Sulfated Zirconia | 1,2-Dichloroethane | 100 | ~40 | >99 | [3] |
Experimental Protocols
Protocol 1: Acylation of 1,4-Dimethoxybenzene with Acetic Anhydride using a Solid Acid Catalyst
This protocol is adapted from studies on the use of cation exchange resins for the acylation of 1,4-dimethoxybenzene.[3]
-
Catalyst Preparation: Activate the Amberlyst-15 resin by washing it with methanol and drying under vacuum at 80-100 °C for several hours.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated Amberlyst-15 catalyst (e.g., 1 g).
-
Addition of Reactants: Add 1,2-dichloroethane (20 mL) as the solvent, followed by 1,4-dimethoxybenzene (e.g., 10 mmol) and acetic anhydride (e.g., 12 mmol).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the catalyst. The catalyst can be washed with methanol, dried, and reused.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Acylation of 1,3-Dimethoxybenzene with Acetyl Chloride using a Milder Lewis Acid
This protocol is a general procedure adapted for 1,3-dimethoxybenzene using a milder Lewis acid to minimize side reactions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous zinc chloride (ZnCl₂, e.g., 1.1 equivalents) in an anhydrous solvent like dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the suspension with stirring.
-
Addition of Substrate: After stirring for 15-20 minutes, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dichloromethane dropwise from the addition funnel.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid. Stir until all solids have dissolved.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be purified by column chromatography.
Visualizations
Caption: General mechanism of Friedel-Crafts acylation.
Caption: Mechanism of demethylation side reaction.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
Improving the stability of 2,4-Dimethoxyphenyl acetate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,4-Dimethoxyphenyl acetate during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several environmental and chemical factors. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Humidity: Moisture can lead to hydrolysis of the ester group.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to oxidative degradation of the molecule.
-
Incompatible Materials: Storage in proximity to incompatible substances may promote chemical reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1] It is also advisable to protect the compound from light by using an opaque or amber-colored container. Storing it away from strong oxidizing agents and other incompatible materials is crucial to prevent degradation.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an aromatic acetate ester), the following degradation pathways are plausible:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2,4-dimethoxyphenol and acetic acid.
-
Oxidation: The methoxy groups and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.
-
Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV light, which may involve complex radical reactions.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though the specific products are not well-defined without experimental data.
Troubleshooting Guides
Problem 1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a sealed container.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Storage Temperature | Store the compound in a refrigerator or a controlled cool environment. Avoid storing at room temperature for extended periods. |
| Moisture Permeation | Ensure the container is tightly sealed. Consider using a desiccator for storage, especially in humid environments. |
| Exposure to Light | Transfer the compound to an amber or opaque vial to protect it from light. Store the container in a dark place, such as a cabinet or drawer. |
| Autocatalytic Degradation | If trace amounts of acidic or basic impurities are present, they can catalyze further degradation. Consider repurifying the sample if its purity has significantly decreased. |
Problem 2: My experimental results using this compound are inconsistent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Solution | Prepare solutions of this compound fresh before each experiment. If solutions need to be stored, keep them at a low temperature (e.g., 2-8 °C) and protected from light for a short duration. Evaluate the stability of the compound in your chosen solvent system. |
| Interaction with Other Reagents | Investigate potential incompatibilities between this compound and other components in your experimental setup. Perform control experiments to isolate the source of inconsistency. |
| pH of the Experimental Medium | The stability of this compound is likely pH-dependent. Buffer your experimental system to a pH where the compound is most stable, if known, or at a neutral pH if stability data is unavailable. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in a temperature-controlled oven (e.g., at 70 °C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to a UV light source (e.g., 254 nm) in a photostability chamber for a defined period.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point for method development.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
A gradient elution is often necessary to separate the parent compound from its degradation products, which may have different polarities.
3. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve good resolution between the peak for this compound and any new peaks that appear in the stressed samples.
-
The UV detection wavelength should be selected to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is useful for this purpose.
4. Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for decreased purity of this compound.
References
Technical Support Center: Selective Cleavage of the 2,4-Dimethoxybenzyl (DMB) Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the selective cleavage of the 2,4-dimethoxybenzyl (DMB) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the 2,4-dimethoxybenzyl (DMB) group and why is it used?
The 2,4-dimethoxybenzyl (DMB) group is a protecting group used in organic synthesis to temporarily mask functional groups such as alcohols, amines, and the amide side chains of glutamine and asparagine in peptide synthesis.[1][2] Its popularity stems from its increased acid lability compared to the simpler benzyl (Bn) or even the p-methoxybenzyl (PMB) group, allowing for deprotection under milder acidic conditions.[3] The two methoxy groups at the ortho and para positions of the benzyl ring increase its electron density, making it more susceptible to cleavage.[4]
Q2: What are the common reagents used for DMB group cleavage?
The DMB group can be cleaved under various conditions:
-
Acidic Conditions: Trifluoroacetic acid (TFA) is the most common reagent, often in a "cocktail" with scavengers.[1][2][5] Anhydrous hydrogen fluoride (HF) can also be used.[1][2]
-
Oxidative Conditions: For selective cleavage, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be employed.[3][6][7]
-
Other Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been shown to be effective for the deprotection of DMB-protected γ-lactams.[8]
Q3: What makes the selective cleavage of the DMB group challenging?
The primary challenge lies in the stability of the DMB group, which often requires strong acidic or oxidative conditions for removal.[3] These conditions can lead to several issues:
-
Side Reactions: The carbocation generated during acidic cleavage can lead to unwanted side reactions with sensitive amino acid residues (e.g., t-butylation of tryptophan or cysteine).[9][10]
-
Lack of Selectivity: The conditions required to cleave the DMB group may also remove other acid-labile protecting groups present in the molecule.
-
Substrate Degradation: Harsh cleavage conditions can degrade sensitive substrates.
Q4: How does the 2,4-DMB group compare to the p-methoxybenzyl (PMB) and 3,4-DMB groups?
The lability of benzyl-type protecting groups generally increases with the number of electron-donating methoxy substituents on the aromatic ring.[3]
-
2,4-DMB vs. PMB: The 2,4-DMB group is more labile and can be removed under milder conditions than the PMB group. This allows for the selective deprotection of a DMB group in the presence of a PMB group.[3]
-
2,4-DMB vs. 3,4-DMB: Both are dimethoxybenzyl isomers, but the 2,4-substitution provides greater activation, making the 2,4-DMB group generally more susceptible to cleavage than the 3,4-DMB group.[3] The 3,4-DMB group can be chemoselectively cleaved in the presence of benzyl and PMB ethers using PIFA.[11][12]
Troubleshooting Guides
Issue 1: Incomplete or No Cleavage of the DMB Group
Q: I am following a standard TFA protocol, but my DMB group is not cleaving, or the reaction is very slow. What should I do?
A: Incomplete cleavage is a common issue. Here are several factors to consider and potential solutions:
-
Insufficient Acid Strength or Concentration: Standard TFA cocktails may not be sufficient for particularly stable DMB-protected substrates.
-
Solution 1: Increase the duration of the TFA treatment. Monitor the reaction by HPLC to determine the optimal time.[13]
-
Solution 2: Increase the temperature. For some substrates, performing the cleavage at elevated temperatures (e.g., 40-70°C) can drive the reaction to completion.[6][14] However, be cautious as this can also increase side reactions.
-
Solution 3: Switch to a stronger acid system. While harsh, anhydrous HF is an alternative for very resistant DMB groups.[1][2]
-
-
Inhibitory Effects: Residual solvents from synthesis can interfere with cleavage.
-
Solution: Ensure the peptide-resin is thoroughly washed and dried before cleavage. Residual DMF, being basic, can neutralize the TFA and inhibit acidolysis.[13]
-
-
Steric Hindrance: The local environment of the DMB group can affect its accessibility to reagents.
-
Solution: Consider switching to an oxidative cleavage method using DDQ, which operates through a different mechanism that may be less sensitive to steric hindrance around the protected group.[3]
-
Logical Workflow for Troubleshooting Incomplete Cleavage
Caption: Troubleshooting decision tree for incomplete DMB cleavage.
Issue 2: Significant Side-Product Formation During Cleavage
Q: My DMB group is cleaving, but I am seeing significant side products, particularly with tryptophan- or cysteine-containing peptides. How can I prevent this?
A: The electrophilic carbocation generated during acid-mediated DMB cleavage is a primary cause of side reactions. The use of "scavengers" in the cleavage cocktail is critical to trap these reactive species.
-
Cause: The DMB cation can alkylate electron-rich side chains, such as the indole ring of tryptophan or the thiol of cysteine.
-
Solution: Incorporate a cocktail of scavengers into your TFA solution. The choice and concentration of scavengers are crucial for protecting sensitive residues.
Table 1: Common Scavengers for TFA Cleavage Cocktails
| Scavenger | Typical Concentration (%) | Target Residue(s) / Purpose | Reference(s) |
| Water (H₂O) | 2.5 - 5 | General scavenger, aids in hydrolysis | [9][15] |
| Triisopropylsilane (TIS) | 1 - 2.5 | Reduces trityl and other cations, protects Trp | [9][14][16] |
| Thioanisole | 2 - 5 | Protects Trp, Met | [9][14] |
| 1,2-Ethanedithiol (EDT) | 2.5 | Protects Trp, removes trityl groups from Cys | [9] |
| Phenol | 5 | Protects Trp, Tyr, Arg | [9][14] |
| 1,3-Dimethoxybenzene | 5 | Scavenger for PMB cleavage | [17] |
-
Recommendation: For peptides containing Trp, a cocktail such as TFA/TIS/H₂O/EDT (e.g., 94:1:2.5:2.5) is often effective. If Trp is Boc-protected, this can also significantly reduce side reactions.[16]
Issue 3: Substrate is Unstable to Standard Cleavage Conditions
Q: My compound is sensitive to strong acid. Are there milder conditions for DMB deprotection?
A: Yes, for acid-sensitive substrates, oxidative cleavage is a milder and often more selective alternative.
-
Method: Oxidative deprotection with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This reaction proceeds through a charge-transfer complex and is highly selective for electron-rich benzyl ethers like DMB and PMB.[3][18]
-
Advantage: This method is orthogonal to many other protecting groups that are acid-labile or base-labile (e.g., Boc, Fmoc, t-butyl esters, silyl ethers).[18]
-
Conditions: The reaction is typically carried out in a solvent system like dichloromethane/water at room temperature or 0°C.[18]
Diagram: General Mechanism of Oxidative Cleavage with DDQ
Caption: Mechanism of DMB ether cleavage using DDQ.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Cleavage
WARNING: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a general-purpose cleavage, use Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2).[9] For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.
-
Reaction: Add the cleavage cocktail to the resin. Swirl gently to ensure the resin is fully wetted.
-
Incubation: Allow the reaction to proceed at room temperature for 1.5-2 hours.[15] The reaction vessel can be gently agitated during this time. For difficult sequences, the time may be extended up to 4 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold excess of cold (0°C) diethyl ether to precipitate the crude peptide.
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Protocol 2: General Procedure for DDQ-Mediated Oxidative Cleavage
-
Dissolution: Dissolve the DMB-protected substrate (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[18]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add DDQ (1.1 - 1.5 equivalents) to the solution portion-wise while stirring.[18] The reaction mixture will typically turn a dark color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS.[18]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
Table 2: Comparison of Common DMB Cleavage Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | 95% in H₂O with scavengers, RT, 1-4h[9][10] | Effective for many substrates, well-established protocols | Harsh conditions, risk of side reactions on sensitive residues |
| DDQ | 1.1-1.5 eq. in CH₂Cl₂/H₂O, 0°C to RT, 1-2h[18] | Mild, highly selective for electron-rich benzyl ethers, orthogonal to many other groups | May not work for all substrates, DDQ is toxic |
| CAN | Stoichiometric amounts in MeCN/H₂O, 0°C[6] | Oxidative cleavage, alternative to DDQ | Can be less selective than DDQ, potential for other oxidations |
| PIFA | 2-10 eq. in CH₂Cl₂ or Benzene, RT, 8h[8] | Effective for DMB-lactams under mild conditions | Reagent is expensive, requires optimization |
Diagram: Acid-Catalyzed DMB Cleavage Mechanism
Caption: General mechanism for acid-catalyzed DMB deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. chem.ucla.edu [chem.ucla.edu]
- 18. total-synthesis.com [total-synthesis.com]
Technical Support Center: Synthesis of 2,4-Dimethoxyphenyl Acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dimethoxyphenyl acetate.
Frequently Asked Questions (FAQs)
1. What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the esterification of 2,4-dimethoxyphenol with an acetylating agent. The most common method is the reaction of 2,4-dimethoxyphenol with acetic anhydride, often in the presence of a base catalyst such as pyridine or a solid acid catalyst.
Reaction Scheme:
2. What are the potential byproducts in the synthesis of this compound?
Several byproducts can form during the synthesis, depending on the reaction conditions. The most common impurities include unreacted starting materials and products from side reactions.
Potential Byproducts:
-
Unreacted 2,4-dimethoxyphenol: Incomplete reaction can leave residual starting material.
-
Diacetylated products: Under harsh conditions, further acetylation on the aromatic ring might occur, though this is generally less favorable.
-
Products of rearrangement: In the presence of strong acids, rearrangement of the methoxy groups or other ring substitutions could potentially occur.
-
Polymerization products: Phenolic compounds can be susceptible to oxidation and polymerization, leading to tar-like substances, especially at elevated temperatures or in the presence of certain catalysts.
A summary of potential byproducts and their likely sources is provided in the table below.
| Byproduct/Impurity | Potential Source |
| 2,4-Dimethoxyphenol | Incomplete reaction. |
| Acetic Acid | Co-product of the reaction with acetic anhydride. |
| Diacetylated Species | Over-acetylation under forcing reaction conditions. |
| Polymeric materials | Oxidation or side reactions of the phenol starting material. |
3. How can I minimize the formation of byproducts?
Minimizing byproduct formation is crucial for obtaining a high yield of a pure product. Key strategies include:
-
Control of Stoichiometry: Use a slight excess of the acetylating agent to ensure complete conversion of the 2,4-dimethoxyphenol.
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can lead to side reactions and decomposition.
-
Choice of Catalyst: Use a mild base catalyst like pyridine or an amine, or a solid acid catalyst to avoid strong acid-catalyzed side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenolic starting material.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to byproduct formation.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Ensure the correct stoichiometry of reactants. A slight excess of acetic anhydride may be beneficial.- Extend the reaction time and monitor by TLC.- Check the activity of the catalyst. |
| Loss of product during workup. | - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the ester.- Use appropriate amounts of drying agent. |
| Degradation of product. | - Avoid excessive temperatures during reaction and purification (e.g., distillation).- Ensure the workup procedure is not overly acidic or basic, which could hydrolyze the ester product. |
Problem 2: Presence of unreacted 2,4-dimethoxyphenol in the final product.
| Possible Cause | Suggested Solution |
| Insufficient acetylating agent. | - Use a slight molar excess of acetic anhydride. |
| Inadequate reaction time or temperature. | - Increase the reaction time or temperature moderately, while monitoring for byproduct formation with TLC. |
| Catalyst is not effective. | - Use a fresh or different catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Inefficient purification. | - Improve the purification method. Column chromatography is often effective at separating the product from the more polar starting material. |
Problem 3: The product is dark or contains tar-like impurities.
| Possible Cause | Suggested Solution |
| Oxidation of the starting phenol. | - Run the reaction under an inert atmosphere (nitrogen or argon).- Use purified, colorless 2,4-dimethoxyphenol. |
| High reaction temperature. | - Lower the reaction temperature and extend the reaction time if necessary. |
| Inappropriate catalyst. | - Avoid strongly acidic or basic catalysts that can promote polymerization. |
| Contaminated reagents. | - Use high-purity, fresh reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2,4-dimethoxyphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask, add a base catalyst such as pyridine (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, such as 4:1).
-
Spot the crude reaction mixture, the starting material (2,4-dimethoxyphenol), and the purified product (if available) on a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
The product, this compound, is less polar than the starting phenol and should have a higher Rf value.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Yields
| Parameter | Value |
| Reactant Ratio (Phenol:Anhydride) | 1 : 1.1 - 1.2 |
| Catalyst | Pyridine or DMAP |
| Solvent | Dichloromethane, Toluene, or neat |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Expected Yield | > 90% |
Table 2: Analytical Data for this compound and Potential Byproducts
| Compound | Molecular Weight ( g/mol ) | Typical Rf (Hexane:EtOAc 4:1) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| This compound | 196.20 | ~0.6 | 6.8-7.0 (Ar-H), 3.8 (2 x OCH₃), 2.3 (COCH₃) |
| 2,4-Dimethoxyphenol | 154.16 | ~0.3 | 6.3-6.5 (Ar-H), 5.6 (OH), 3.8 (2 x OCH₃) |
| Acetic Anhydride | 102.09 | - | 2.2 (CH₃) |
Mandatory Visualization
Technical Support Center: High-Throughput Screening for 2,4-Dimethoxyphenyl Acetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing high-throughput screening (HTS) assays involving the hydrolysis of 2,4-Dimethoxyphenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a high-throughput screening assay for this compound hydrolysis?
A1: The primary principle involves the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by an esterase. This reaction yields acetic acid and the fluorescent product, 2,4-dimethoxyphenol. The rate of the reaction, and thus the enzyme's activity, can be quantified by measuring the increase in fluorescence over time. In an HTS context, this allows for the rapid screening of large compound libraries for potential inhibitors or activators of the esterase.
Q2: Which type of buffer is recommended for this assay?
A2: Phosphate buffers (e.g., 50 mM sodium phosphate) or Tris-HCl buffers are commonly used for esterase assays.[1][2][3] The optimal pH is typically in the neutral to slightly alkaline range (pH 7.0-8.5), but should be empirically determined for the specific esterase being investigated.[1][3][4]
Q3: What are "promiscuous inhibitors" and how can they affect my screen?
A3: Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets, often leading to false-positive results in HTS campaigns.[5][6][7] A common mechanism for this is the formation of colloidal aggregates that sequester and inhibit the enzyme.[5][8] It is crucial to perform secondary assays and counter-screens to identify and eliminate these compounds early in the drug discovery process.
Q4: How can I determine the kinetic parameters of my esterase with this compound?
A4: To determine the Michaelis-Menten constants (K_m and V_max), you would measure the initial reaction velocity at various concentrations of this compound while keeping the enzyme concentration constant. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Q: My blank wells (no enzyme) show a high fluorescence signal. What could be the cause and how can I fix it?
A: High background fluorescence can obscure the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio. Here are the common causes and solutions:
-
Autofluorescence of Assay Components:
-
Problem: The substrate, buffer components, or the assay plate itself may be intrinsically fluorescent at the excitation and emission wavelengths used.
-
Solution:
-
Read the fluorescence of each component individually to identify the source.
-
Consider using black, low-fluorescence microplates.
-
If the substrate is the issue, explore alternative substrates or adjust the assay wavelengths.
-
Perform a pre-read of the plate before initiating the reaction to measure the intrinsic fluorescence of the test compounds.[9]
-
-
-
Spontaneous Substrate Hydrolysis:
-
Problem: this compound may be unstable and hydrolyze non-enzymatically under the assay conditions (e.g., high pH).
-
Solution:
-
Run a time-course experiment with the substrate in the assay buffer without the enzyme to quantify the rate of spontaneous hydrolysis.
-
If the rate is significant, consider lowering the pH of the assay buffer, if compatible with your enzyme's activity.
-
Always prepare the substrate solution fresh for each experiment.
-
-
-
Contamination:
-
Problem: Contamination of reagents or labware with fluorescent compounds.
-
Solution: Use high-purity reagents and sterile, disposable labware whenever possible.
-
Issue 2: High Well-to-Well Variability
Q: I'm observing a high coefficient of variation (CV%) across my replicate wells. What are the likely sources of this variability?
A: High variability can make it difficult to distinguish true hits from random noise. Below are potential causes and their remedies:
-
Inconsistent Dispensing:
-
Problem: Inaccurate or imprecise liquid handling by automated dispensers or manual pipetting.
-
Solution:
-
Regularly calibrate and maintain all liquid handling equipment.
-
Ensure that the tips are properly seated and that there are no air bubbles in the system.
-
For manual pipetting, use calibrated pipettes and proper technique.
-
-
-
Edge Effects:
-
Problem: Wells at the edges of the microplate may behave differently due to temperature gradients or increased evaporation.
-
Solution:
-
Use a plate sealer to minimize evaporation.
-
Ensure uniform incubation temperature across the entire plate.
-
Avoid using the outer wells for experimental samples; instead, fill them with buffer or a known control.
-
-
-
Compound Precipitation:
-
Problem: Test compounds may precipitate in the aqueous assay buffer, leading to inconsistent results.
-
Solution:
-
Decrease the final concentration of the test compounds.
-
Increase the concentration of the solubilizing agent (e.g., DMSO), ensuring it does not inhibit the enzyme. The final DMSO concentration should be kept consistent across all wells.
-
-
Issue 3: Low Signal-to-Noise Ratio
Q: The difference between my positive control (enzyme activity) and negative control (no enzyme) is too small. How can I improve the assay window?
A: A low signal-to-noise ratio can lead to a high rate of false negatives. Here's how to improve it:
-
Suboptimal Assay Conditions:
-
Insufficient Enzyme or Substrate Concentration:
-
Problem: The concentration of the enzyme or substrate may be too low to generate a robust signal.
-
Solution:
-
Increase the enzyme concentration.
-
Ensure the substrate concentration is at or near the K_m value for your enzyme to achieve a good reaction rate.
-
-
-
Incorrect Instrument Settings:
-
Problem: The settings on the fluorescence plate reader may not be optimized for the assay.
-
Solution:
-
Optimize the gain setting of the photomultiplier tube (PMT).
-
Ensure you are using the correct excitation and emission wavelengths for 2,4-dimethoxyphenol.
-
Use an appropriate cutoff filter to minimize bleed-through from the excitation light.
-
-
Data Presentation
Table 1: Effect of pH on Esterase Activity
| pH | Buffer System (50 mM) | Relative Activity (%) |
| 5.0 | Sodium Citrate | 35 |
| 6.0 | Sodium Phosphate | 68 |
| 7.0 | Sodium Phosphate | 95 |
| 7.5 | Tris-HCl | 100 |
| 8.0 | Tris-HCl | 92 |
| 9.0 | Glycine-NaOH | 55 |
Table 2: Kinetic Parameters for a Putative Esterase with Aryl Acetate Substrates
| Substrate | K_m (mM) | V_max (mM/min) |
| α-Naphthyl Acetate | 9.77 | 0.084 |
| p-Nitrophenyl Acetate | 0.5 - 1.5 | Varies |
| This compound (Hypothetical) | 1.2 | 0.15 |
Note: Data for α-Naphthyl Acetate and p-Nitrophenyl Acetate are based on published values for similar enzymes.[2][10] Data for this compound is hypothetical and should be determined experimentally.
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay for Esterase Inhibitors
This protocol is designed for a 384-well plate format and utilizes the fluorescence of the product, 2,4-dimethoxyphenol, to measure esterase activity.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Enzyme Stock Solution: Prepare a stock solution of the esterase in assay buffer. The final concentration should be determined such that the reaction proceeds linearly for the desired measurement time.
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Test Compounds: Prepare stock solutions of test compounds in 100% DMSO.
2. Assay Procedure:
- Add 25 µL of assay buffer to all wells of a 384-well, black, clear-bottom plate.
- Add 0.5 µL of test compound solution to the sample wells. For control wells, add 0.5 µL of DMSO.
- Add 5 µL of the enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to these control wells.
- Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Initiate the reaction by adding 20 µL of a working solution of this compound in assay buffer. The final substrate concentration should be at its K_m value.
- Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure the fluorescence intensity (Excitation: ~280 nm, Emission: ~320 nm - Note: These are estimated wavelengths and should be optimized) every minute for 20 minutes.
3. Data Analysis:
- For each well, calculate the reaction rate by determining the slope of the linear portion of the fluorescence versus time curve.
- Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))
Visualizations
Caption: A flowchart of the high-throughput screening workflow for identifying esterase inhibitors.
Caption: A decision tree for troubleshooting high well-to-well variability in HTS assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Purification, Characterization and Kinetic Study of Alpha Naphthyl Acetate Esterase From Atta Flour - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Flow chemistry approaches for the synthesis of 2,4-Dimethoxyphenyl acetate
Technical Support Center: Flow Synthesis of 2,4-Dimethoxyphenyl Acetate
Welcome to the technical support center for the flow chemistry synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for experiment execution and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a flow chemistry approach for synthesizing this compound compared to traditional batch methods?
A: Flow chemistry offers several distinct advantages over batch processing for this type of acetylation reaction. Key benefits include:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of potentially hazardous material present at any given time, which is particularly beneficial when handling reagents like acetic anhydride.[1][2]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, minimizing the formation of byproducts and improving selectivity.[3][4]
-
Improved Reproducibility and Control: Automated pumps and computer-controlled systems ensure consistent reagent delivery and reaction conditions, leading to higher reproducibility.[1]
-
Faster Optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be varied quickly and automatically, allowing for rapid process optimization.[5][6][7]
-
Scalability: Scaling up production is often more straightforward than with batch processes, sometimes requiring running the system for a longer duration or "numbering-up" by adding parallel reactor lines.[8][9]
Q2: What are the recommended starting materials and reagents for this synthesis?
A: The most common and direct approach is the acetylation of 2,4-dimethoxyphenol.
-
Substrate: 2,4-Dimethoxyphenol
-
Acetylating Agent: Acetic anhydride is typically preferred due to its reactivity and cost-effectiveness. Isopropenyl acetate can be a greener alternative.[10][11]
-
Catalyst: A base catalyst (e.g., triethylamine, pyridine) or an acid catalyst (e.g., tungstosilicic acid) can be used to promote the reaction.[9] For solvent-free conditions, certain Lewis acids have also shown effectiveness.[12]
-
Solvent: A solvent that can dissolve all reactants and the product is crucial to prevent clogging. Suitable options include toluene, ethyl acetate, or acetonitrile.
Q3: How can the reaction be monitored in real-time?
A: Integrating in-line analytical tools is a key advantage of flow chemistry. Options include:
-
FTIR Spectroscopy: To monitor the disappearance of the phenol O-H stretch and the appearance of the ester C=O stretch.
-
UV-Vis Spectroscopy: If the product has a distinct chromophore from the reactants.
-
Mass Spectrometry: Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can provide real-time conversion data.[13]
Q4: Can purification be integrated into a continuous flow process?
A: Yes, telescoping the reaction with a purification step is a common strategy in flow chemistry.[14] This can be achieved through:
-
Liquid-Liquid Extraction: Using a membrane-based separator or a series of mixer-settlers to perform an aqueous wash.
-
Packed-Bed Reactors: Columns filled with scavenger resins or solid-supported bases can be used to remove excess reagents or acidic byproducts.[14]
-
Continuous Crystallization: If the product is a solid, it can be crystallized out of the solution in a downstream module.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the base-catalyzed acetylation of 2,4-dimethoxyphenol using a continuous flow setup.
Reaction Scheme:

2,4-Dimethoxyphenol reacts with acetic anhydride in the presence of a base to yield this compound.
Materials and Equipment:
-
Reagents: 2,4-Dimethoxyphenol, Acetic Anhydride, Triethylamine (catalyst), Toluene (solvent), and an internal standard (e.g., dodecane) for analysis.
-
Equipment: Two HPLC pumps, a T-mixer, a PFA or stainless steel reactor coil (e.g., 10 mL volume), a temperature-controlled oil bath or column heater, a back-pressure regulator (BPR), and a collection vessel.
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 0.5 M solution of 2,4-dimethoxyphenol in toluene.
-
Solution B: Prepare a 0.6 M solution of acetic anhydride and a 0.05 M solution of triethylamine in toluene.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the workflow diagram below.
-
Prime the system with the solvent (toluene) to remove any air bubbles.
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Set the back-pressure regulator to maintain a pressure above the solvent's boiling point (e.g., 5 bar).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) into the T-mixer. This corresponds to a 10-minute residence time in a 10 mL reactor.[1][15]
-
The combined stream flows through the heated reactor coil where the reaction occurs.
-
The product stream exits the reactor, passes through the BPR, and is collected in a flask.
-
-
Steady State and Analysis:
-
Allow the system to run for at least three reactor volumes to reach a steady state before collecting samples for analysis.
-
Analyze the collected samples by GC or HPLC to determine conversion and yield.
-
Experimental Workflow Diagram
Caption: Workflow for the continuous synthesis of this compound.
Optimization Data
The following table presents hypothetical data from an optimization study to illustrate the effect of key parameters on reaction performance.
| Entry | Temperature (°C) | Residence Time (min) | Molar Ratio (Phenol:Anhydride) | Conversion (%) | Yield (%) |
| 1 | 60 | 10 | 1:1.2 | 75 | 72 |
| 2 | 80 | 10 | 1:1.2 | 95 | 93 |
| 3 | 100 | 10 | 1:1.2 | 99 | 94 |
| 4 | 80 | 5 | 1:1.2 | 82 | 80 |
| 5 | 80 | 15 | 1:1.2 | 98 | 96 |
| 6 | 80 | 10 | 1:1.5 | 99 | 97 |
Troubleshooting Guide
Q: My conversion is low. What should I do?
A: Low conversion is typically related to insufficient reaction time or energy.
-
Possible Causes:
-
The residence time is too short.[15]
-
The reaction temperature is too low.
-
Reagent concentrations are incorrect or have degraded.
-
Poor mixing of the reagent streams.
-
-
Solutions:
-
Increase Residence Time: Decrease the total flow rate of the pumps or use a larger volume reactor coil.[1]
-
Increase Temperature: Incrementally increase the temperature of the reactor. Be cautious of potential side reactions at higher temperatures.[16]
-
Verify Reagent Solutions: Prepare fresh solutions and confirm their concentrations.
-
Check Mixer: Ensure the T-mixer is not blocked and is appropriate for the flow rates used.
-
Q: The reactor is clogging. How can I prevent this?
A: Clogging is a common issue in flow chemistry, often caused by solids forming in the narrow channels.[5][14][17]
-
Possible Causes:
-
The product, a byproduct, or starting material is precipitating out of the solution.[14]
-
The inorganic salt byproduct (e.g., triethylammonium acetate) is insoluble in the solvent.
-
The reaction solvent is inappropriate for the temperature used.
-
-
Solutions:
-
Improve Solubility: Increase the solvent volume (run at lower concentrations) or switch to a solvent with better solubility for all components.
-
Apply Sonication: Placing the mixer or a portion of the reactor in an ultrasonic bath can help break up precipitates and prevent aggregation.[14][17]
-
Increase Temperature: Gently increasing the temperature may help keep all components in solution.
-
Use Wider Tubing: If clogging persists, consider using a reactor coil with a larger internal diameter, but be aware this may affect heat transfer efficiency.
-
Q: I am observing inconsistent results between runs. What is the cause?
A: Poor reproducibility often points to issues with the stability and control of the flow system.
-
Possible Causes:
-
Fluctuations or inaccuracies in pump flow rates.
-
Unstable temperature control.[18]
-
Leaks in the system fittings.
-
Degradation of stock solutions over time.
-
-
Solutions:
-
Calibrate Pumps: Regularly check and calibrate the flow rates of your pumps.
-
Monitor Temperature: Use an external probe to verify the temperature inside the reactor bath/heater.
-
Perform Leak Check: Systematically check all connections under pressure before starting the reaction.
-
Use Fresh Reagents: Prepare fresh reagent solutions for each experimental campaign.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common flow chemistry issues.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. air.unimi.it [air.unimi.it]
- 4. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 5. labunlimited.com [labunlimited.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 9. akjournals.com [akjournals.com]
- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 15. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 16. jinzongmachinery.com [jinzongmachinery.com]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua [filter-dryer.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2,4-Dimethoxyphenyl Acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates and active ingredients is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2,4-Dimethoxyphenyl acetate, a key building block in the synthesis of various pharmaceutical compounds.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection |
| Typical Column | C18 (Reversed-Phase) | DB-5ms or equivalent (Non-polar) |
| Mobile/Carrier Gas | Acetonitrile/Water mixture | Helium or Hydrogen |
| Temperature | Ambient to moderately elevated (e.g., 30-40 °C) | High temperature program (e.g., 50-300 °C) |
| Detection | UV-Vis (e.g., 274 nm) | Mass Spectrometry (e.g., Electron Ionization) |
| Analyte Volatility | Not a primary requirement | Requires volatile or semi-volatile analytes |
| Sample Derivatization | Generally not required | May be necessary for non-volatile impurities |
| Selectivity | High, based on polarity and functional groups | Very high, based on retention time and mass spectrum |
| Sensitivity (Typical) | ng to µg range | pg to ng range |
| Primary Application | Quantitative purity analysis, impurity profiling | Identification of volatile impurities, confirmation of identity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is designed for the routine purity analysis and quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 274 nm
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed GC-MS method is suitable for the identification of volatile impurities and confirmation of the primary analyte's identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Autosampler
-
Electron Ionization (EI) source
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane or ethyl acetate.
Method Comparison and Discussion
HPLC is a robust and versatile technique for the quantitative analysis of this compound. Its primary advantage lies in its suitability for a wide range of compounds, including those that are not volatile. For routine quality control, HPLC with UV detection provides excellent precision and accuracy for determining the purity of the main component and quantifying known and unknown impurities. The developed reversed-phase method separates compounds based on their polarity, which is ideal for resolving potential process-related impurities and degradation products.
GC-MS , on the other hand, offers unparalleled specificity for the identification of volatile and semi-volatile compounds. The mass spectrometric detector provides structural information, allowing for the confident identification of impurities, even at trace levels. This makes GC-MS an invaluable tool for root cause analysis of impurity formation and for the characterization of reference standards. However, its applicability is limited to thermally stable and volatile analytes. For non-volatile impurities, derivatization might be necessary, which adds complexity to the sample preparation process.
Workflow Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goal. For routine quality control and accurate quantification of the main component and its non-volatile impurities, HPLC with UV detection is the method of choice due to its robustness, precision, and broad applicability. For the definitive identification of volatile impurities and for investigational purposes, the high selectivity and structural elucidation capabilities of GC-MS are indispensable . In a comprehensive quality control strategy, these two techniques are often used in a complementary fashion to ensure the highest purity and safety of the final pharmaceutical product.
A Comparative Analysis of 2,4-Dimethoxyphenyl Acetate and 3,4-Dimethoxyphenyl Acetate for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for advancing novel therapeutics and chemical entities. This guide provides a detailed comparison of the physicochemical properties, spectral data, and biological activities of 2,4-Dimethoxyphenyl acetate and 3,4-Dimethoxyphenyl acetate, supported by experimental data and established protocols.
This document summarizes key data in structured tables for efficient comparison, outlines detailed experimental methodologies, and includes visual diagrams to illustrate experimental workflows.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and 3,4-Dimethoxyphenyl acetate is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental and biological systems.
| Property | This compound | 3,4-Dimethoxyphenyl acetate |
| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol | 196.20 g/mol [1] |
| Melting Point | Not available | 96-98 °C[2] |
| Boiling Point | Not available | 293.08 °C (rough estimate)[2] |
| Solubility | Not available | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.[2] |
| XLogP3 | 2.5 (computed)[3] | 1.8 (computed)[1] |
| IUPAC Name | This compound[3] | (3,4-dimethoxyphenyl) acetate[1] |
Spectral Analysis
Note: The following NMR data is for the related compound (3,4-Dimethoxyphenyl)acetic acid, as specific experimental data for the acetate esters was not found in the provided search results.
¹H NMR (Proton NMR) Data for (3,4-Dimethoxyphenyl)acetic acid:
-
A spectrum is available but detailed peak assignments were not provided in the search results.[2]
¹³C NMR (Carbon NMR) Data for (3,4-Dimethoxyphenyl)acetic acid:
-
A spectrum is available but detailed peak assignments were not provided in the search results.[4]
Biological Activities
The biological activities of dimethoxyphenyl derivatives are of significant interest in drug discovery. While specific experimental data for the acetate derivatives is limited in the provided search results, related compounds show promise in antimicrobial and antioxidant applications.
Antimicrobial Activity
Dimethoxyphenyl compounds have been investigated for their potential to inhibit the growth of various microorganisms. While specific Minimum Inhibitory Concentration (MIC) values for this compound and 3,4-Dimethoxyphenyl acetate were not found, the general class of compounds has demonstrated antimicrobial effects.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a well-established area of research. The ability of these compounds to scavenge free radicals is often quantified by their IC₅₀ value in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Specific IC₅₀ values for the antioxidant activity of this compound and 3,4-Dimethoxyphenyl acetate were not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for the synthesis of dimethoxyphenyl acetates and for assessing their biological activities.
Synthesis of Dimethoxyphenyl Acetates
A general method for the acetylation of phenols involves the reaction of the corresponding dimethoxyphenol with acetic anhydride.
Workflow for the Synthesis of Dimethoxyphenyl Acetates:
Materials:
-
2,4-Dimethoxyphenol or 3,4-Dimethoxyphenol
-
Acetic anhydride
-
Pyridine or other suitable base/catalyst
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the respective dimethoxyphenol in a suitable solvent such as pyridine or dichloromethane.
-
Add acetic anhydride to the solution, typically in a slight molar excess.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination:
Materials:
-
Test compounds (this compound and 3,4-Dimethoxyphenyl acetate)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate growth medium.
-
Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay
The antioxidant activity can be evaluated by the DPPH free radical scavenging assay.
Workflow for DPPH Assay:
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microtiter plates
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compounds in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control (DPPH solution and methanol) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
References
- 1. 3,4-Dimethoxyphenyl acetate | C10H12O4 | CID 593001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR [m.chemicalbook.com]
- 3. 2-(2,4-Dimethoxyphenyl)acetate | C10H11O4- | CID 6931514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for 4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate (NP0224549) [np-mrd.org]
A Comparative Guide to 2,4-Dimethoxybenzyl (DMB) and p-Methoxybenzyl (PMB) Protecting Groups for Alcohols
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl groups, benzyl ethers are a mainstay, offering broad stability. Among these, the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers have emerged as highly versatile options, distinguished by their enhanced lability under specific conditions compared to the parent benzyl group. This guide provides a detailed comparison of the DMB and PMB protecting groups, supported by experimental data and protocols to aid researchers in their synthetic strategy.
Introduction to DMB and PMB Protecting Groups
Both PMB and DMB groups are typically introduced via a Williamson ether synthesis, reacting the alcohol with the corresponding benzyl halide under basic conditions. The key distinction between these two protecting groups lies in the electronic nature of the benzyl ring. The PMB group possesses one electron-donating methoxy group at the para position, which facilitates its cleavage under oxidative or strongly acidic conditions. The DMB group, with two electron-donating methoxy groups at the ortho and para positions, is even more electron-rich. This heightened electron density renders the DMB group significantly more susceptible to cleavage, allowing for its removal under milder acidic conditions than the PMB group. This difference in reactivity is the cornerstone of their differential application in complex syntheses.
Comparative Data on Deprotection Conditions
The primary advantage of employing DMB over PMB, or vice-versa, is the ability to achieve selective deprotection. The DMB group can be cleaved under conditions that leave a PMB group intact, providing an orthogonal protecting group strategy. The following tables summarize typical deprotection conditions and reported yields for both protecting groups.
Acid-Mediated Cleavage
The increased electron density of the DMB aromatic ring allows for stabilization of the corresponding benzyl cation upon protonation of the ether oxygen, leading to cleavage under milder acidic conditions compared to the PMB group.
| Protecting Group | Substrate Functional Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DMB | N-Sulfamate | 10% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 h | Quantitative | [1] |
| PMB | N-Sulfonamide | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Not specified | Not specified | 68-98 | [2][3] |
| PMB | Alcohol (Carbohydrate) | Catalytic HCl | Hexafluoroisopropanol (HFIP)/DCM | Room Temp. | < 5 min | 80-96 | [4] |
Oxidative Cleavage
Both DMB and PMB ethers are readily cleaved by oxidative reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-rich nature of the benzyl ring facilitates the formation of a charge-transfer complex with DDQ, leading to selective deprotection. The DMB group is generally more reactive towards oxidative cleavage than the PMB group.
| Protecting Group | Substrate Functional Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DMB | N-Sulfonamide | Bi(OTf)₃ (catalytic) | 1,2-Dichloroethane | 85 | 2 h | 80-95 | [5] |
| PMB | Alcohol (Carbohydrate) | DDQ (2.3 equiv.) | DCM/H₂O | 0 to Room Temp. | 1.5 h | 78 | [6] |
| PMB | Alcohol (General) | DDQ (1.1-1.5 equiv.) | DCM/H₂O | Room Temp. | 1 h | ~97 |
Experimental Protocols
General Protocol for Protection of an Alcohol with PMB-Cl or DMB-Cl
This procedure is a general representation of the Williamson ether synthesis for the protection of a primary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl) or 2,4-dimethoxybenzyl chloride (DMB-Cl) (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of PMB-Cl or DMB-Cl in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Oxidative Deprotection using DDQ
This protocol is applicable to both PMB and DMB ethers, with the reaction time for DMB ethers generally being shorter.
Materials:
-
PMB- or DMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (DCM)
-
Water (or a phosphate buffer, pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the protected alcohol in a mixture of DCM and water (typically 18:1 v/v) and cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
General Protocol for Acidic Deprotection using TFA
This protocol is effective for both PMB and DMB ethers, with DMB ethers requiring milder conditions (e.g., lower concentration of TFA or shorter reaction times).
Materials:
-
PMB- or DMB-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole or 1,3,5-trimethoxybenzene (as a cation scavenger, optional but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the protected alcohol in DCM and add the cation scavenger.
-
Cool the solution to 0 °C and add TFA dropwise (for DMB, a 10% solution of TFA in DCM may be sufficient; for PMB, neat TFA may be required).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical principles and decision-making processes involved, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 3. EP0752404B1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 4. The Cleavage of the Ether Bond of M-methyoxybenzoic Acid by Cell-free ... - Deborah Dean Raymond - Google 圖書 [books.google.com.tw]
- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of 2,4-Dimethoxyphenyl Acetate and Other Phenyl Acetates
For Researchers, Scientists, and Drug Development Professionals
The stability of phenyl acetates, a common structural motif in organic chemistry and medicinal chemistry, is of paramount importance for their storage, formulation, and biological activity. This guide provides a comparative assessment of the stability of 2,4-Dimethoxyphenyl acetate against other substituted phenyl acetates. The comparison is based on established principles of chemical kinetics and available experimental data for related compounds.
Comparative Stability Data
The stability of a phenyl acetate is intrinsically linked to the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) tend to decrease the stability of the ester by making the corresponding phenoxide a better leaving group, thus accelerating hydrolysis. Conversely, electron-donating groups (EDGs) generally increase stability by destabilizing the transition state and making the phenoxide a poorer leaving group.
The following table summarizes the expected relative stability of this compound and other representative phenyl acetates under hydrolytic conditions.
| Compound Name | Substituents | Electronic Effect of Substituents | Expected Relative Stability |
| 4-Nitrophenyl acetate | 4-NO₂ | Strong Electron-Withdrawing | Lowest |
| Phenyl acetate | None | Neutral (Reference) | Moderate |
| 4-Methoxyphenyl acetate | 4-OCH₃ | Strong Electron-Donating | High |
| This compound | 2-OCH₃, 4-OCH₃ | Strong Electron-Donating | Highest |
Note: This table is based on the electronic effects of substituents. The relative stability is an educated prediction in the absence of direct, side-by-side experimental data for all compounds under identical conditions.
The two methoxy groups on this compound are electron-donating, which increases the electron density in the phenyl ring and destabilizes the leaving phenoxide, thereby slowing down the rate of hydrolysis and increasing the compound's stability compared to unsubstituted or electron-withdrawing group-substituted phenyl acetates.
Experimental Protocols for Stability Assessment
A common method to assess the stability of phenyl acetates is to monitor their hydrolysis over time under controlled conditions (e.g., specific pH and temperature).
Protocol: HPLC-Based Assay for Phenyl Acetate Hydrolysis
-
Preparation of Stock Solutions : Prepare a stock solution of the test phenyl acetate (e.g., 10 mM in a suitable organic solvent like acetonitrile or DMSO).
-
Reaction Buffer : Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline for physiological pH or other buffers for different pH values).
-
Initiation of Reaction : Add a small volume of the phenyl acetate stock solution to the pre-warmed reaction buffer to achieve a final concentration of, for example, 100 µM.
-
Sampling : At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
HPLC Analysis : Analyze the quenched samples by reverse-phase HPLC with UV detection. The mobile phase and column will depend on the specific phenyl acetate but a C18 column is often suitable.
-
Data Analysis : Quantify the peak area of the remaining phenyl acetate at each time point relative to the internal standard. Plot the concentration of the phenyl acetate versus time and determine the degradation rate constant (k) and the half-life (t₁/₂).
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows relevant to the stability of phenyl acetates.
A Comparative Guide to the Validation of 2,4-Dimethoxyphenyl Acetate as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chromatographic analysis, the reliability of quantitative data is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methods, compensating for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of 2,4-Dimethoxyphenyl acetate as a potential internal standard against established alternatives, supported by established validation protocols.
The Role and Ideal Characteristics of an Internal Standard
An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for analytical variability.[1] An ideal internal standard should be structurally similar to the analyte but not naturally present in the sample matrix.[1] This ensures it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior as the analyte of interest. The gold standard in many applications, particularly in mass spectrometry, is the use of stable isotope-labeled (SIL) internal standards, such as a deuterated form of the analyte.[2][3]
Performance Comparison: this compound vs. a Deuterated Internal Standard
While specific experimental validation data for this compound as an internal standard is not extensively published, we can infer its potential performance based on its chemical structure and compare it to a well-established alternative like a deuterated analog of the analyte. This compound, as a structurally similar but non-isotopically labeled compound, is considered an analog internal standard.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Parameter | This compound (Analog IS - Expected) | Deuterated Analyte (SIL IS - Typical) | Rationale |
| Co-elution with Analyte | Close, but may have a slightly different retention time. | Identical retention time. | The addition of deuterium atoms has a negligible effect on chromatographic separation.[2] |
| Extraction Recovery | Similar to the analyte, but can differ due to subtle polarity differences. | Virtually identical to the analyte. | Chemical properties are nearly identical, leading to the same behavior during sample preparation.[2] |
| Matrix Effects | Can compensate for some matrix effects, but may not perfectly track the analyte's ionization suppression or enhancement. | Effectively tracks and corrects for matrix effects on the analyte.[3] | The SIL IS experiences the same ionization effects as the analyte in the mass spectrometer source.[3] |
| Availability & Cost | Generally more readily available and less expensive to synthesize. | Often requires custom synthesis, leading to higher costs and longer lead times. | |
| Risk of Interference | Low, as it is not an endogenous compound. | No risk of endogenous interference. |
Table 2: Typical Validation Acceptance Criteria (based on FDA & ICH Guidelines)
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (%CV) | Within-run and between-run precision should not exceed 15% (20% at LLOQ).[4][5] |
| Accuracy (%Bias) | Within ±15% of the nominal concentration (±20% at LLOQ).[4] |
| Recovery | Consistent, precise, and reproducible, though it does not need to be 100%.[4][5] |
| Stability | Analyte should be stable in the matrix under expected storage and processing conditions. |
Experimental Protocols for Internal Standard Validation
A thorough validation of an internal standard is critical for ensuring the accuracy and reliability of a chromatographic method. The following protocols are based on guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8]
Stock Solution Preparation and Purity Assessment
-
Objective: To prepare a concentrated stock solution of the internal standard and verify its purity.
-
Protocol:
-
Accurately weigh a known amount of this compound (or other IS).
-
Dissolve the compound in a suitable organic solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Assess the purity of the stock solution using a high-resolution analytical technique (e.g., LC-MS, GC-MS) to identify any potential impurities that could interfere with the analysis.
-
Preparation of Working Solutions
-
Objective: To prepare diluted solutions of the internal standard for spiking into samples.
-
Protocol:
-
Perform serial dilutions of the stock solution with the appropriate solvent to create working solutions at concentrations suitable for the intended analytical range.
-
A typical working solution concentration is one that will produce a significant but not overwhelming detector response.
-
Selectivity and Specificity
-
Objective: To ensure that the internal standard does not interfere with the analyte and is not affected by components in the matrix.
-
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, urine) from individual sources.
-
Analyze a blank matrix sample spiked only with the internal standard.
-
Analyze a blank matrix sample spiked only with the analyte.
-
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte and internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.[5]
-
Linearity and Range
-
Objective: To establish the concentration range over which the detector response is proportional to the concentration of the analyte relative to the internal standard.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. A typical calibration curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations.[4]
-
Analyze the calibration standards and plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy
-
Objective: To determine the closeness of repeated measurements (precision) and the agreement between the measured and true values (accuracy).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level in a single analytical run (intra-run precision and accuracy).
-
Analyze the QC samples on at least three different days (inter-run precision and accuracy).
-
Acceptance Criteria: The precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the LLOQ).[4][5]
-
Recovery
-
Objective: To evaluate the efficiency of the extraction process for the analyte and the internal standard.
-
Protocol:
-
Compare the peak areas of the analyte and internal standard from extracted samples at low, medium, and high concentrations to the peak areas of unextracted standards (spiked into the post-extraction solvent) that represent 100% recovery.[4]
-
Acceptance Criteria: The recovery of the analyte and internal standard should be consistent and reproducible across the concentration range. While 100% recovery is not required, consistency is key.[4]
-
Stability
-
Objective: To assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key stages in the validation of an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Spectroscopic comparison of 2,4- and 3,5-dimethoxyphenyl acetate isomers
A comprehensive spectroscopic comparison of the isomeric 2,4- and 3,5-dimethoxyphenyl acetates is presented for researchers, scientists, and professionals in drug development. This guide details the distinct spectroscopic characteristics of each isomer, supported by predictive data and established analytical protocols.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 2,4-dimethoxyphenyl acetate and 3,5-dimethoxyphenyl acetate based on established values for similar chemical structures. These tables provide a comparative framework for the experimental analysis of these isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.0 | d | ~8.5 | Ar-H |
| ~6.5 | d | ~2.5 | Ar-H | |
| ~6.4 | dd | ~8.5, 2.5 | Ar-H | |
| ~3.8 | s | - | OCH₃ | |
| ~3.7 | s | - | OCH₃ | |
| ~2.3 | s | - | COCH₃ | |
| 3,5-Dimethoxyphenyl acetate | ~6.7 | d | ~2.2 | Ar-H |
| ~6.4 | t | ~2.2 | Ar-H | |
| ~3.8 | s | - | OCH₃ (x2) | |
| ~2.3 | s | - | COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~169 | C=O |
| ~160 | Ar-C | |
| ~150 | Ar-C | |
| ~140 | Ar-C | |
| ~120 | Ar-CH | |
| ~105 | Ar-CH | |
| ~100 | Ar-CH | |
| ~56 | OCH₃ | |
| ~55 | OCH₃ | |
| ~21 | COCH₃ | |
| 3,5-Dimethoxyphenyl acetate | ~169 | C=O |
| ~161 | Ar-C | |
| ~152 | Ar-C | |
| ~108 | Ar-CH | |
| ~100 | Ar-CH | |
| ~56 | OCH₃ (x2) | |
| ~21 | COCH₃ |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | ~1765 | C=O (ester) |
| ~1600, 1500 | C=C (aromatic) | |
| ~1200 | C-O (ester) | |
| ~1030, 1150 | C-O (ether) | |
| 3,5-Dimethoxyphenyl acetate | ~1765 | C=O (ester) |
| ~1600, 1470 | C=C (aromatic) | |
| ~1200 | C-O (ester) | |
| ~1060, 1150 | C-O (ether) |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | m/z (relative intensity %) | Fragment |
| This compound | 196 [M]⁺ | Molecular Ion |
| 154 | [M-CH₂CO]⁺ | |
| 139 | [M-CH₂CO-CH₃]⁺ | |
| 3,5-Dimethoxyphenyl acetate | 196 [M]⁺ | Molecular Ion |
| 154 | [M-CH₂CO]⁺ | |
| 125 | [M-CH₂CO-CHO]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 2,4- and 3,5-dimethoxyphenyl acetate are provided below.
Synthesis of Dimethoxyphenyl Acetate Isomers
The synthesis of both isomers is achieved by the acetylation of the corresponding dimethoxyphenol.
Materials:
-
2,4-Dimethoxyphenol or 3,5-Dimethoxyphenol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask, dissolve the respective dimethoxyphenol (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dimethoxyphenyl acetate isomer.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Acquisition: Introduce the sample into the instrument. For GC-MS, an appropriate temperature program is used for the gas chromatograph. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
Visualization of Experimental Workflow and Comparative Logic
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical framework for comparing the two isomers.
Caption: Workflow for synthesis and spectroscopic analysis.
Caption: Logic for spectroscopic differentiation of isomers.
A Comparative Analysis of 2,4-Dimethoxyphenyl Acetate Reactivity in Electrophilic Aromatic Substitution Reactions
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2,4-Dimethoxyphenyl acetate in various reaction types has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the compound's performance against relevant alternatives, supported by experimental data, detailed protocols, and visual diagrams to elucidate key chemical pathways and workflows.
The study focuses on three principal types of electrophilic aromatic substitution reactions: acylation (specifically the Fries rearrangement), nitration, and halogenation (bromination). The reactivity of this compound is benchmarked against two comparable molecules: Phenyl acetate and 1,3-Dimethoxybenzene (resorcinol dimethyl ether). This comparison allows for a nuanced understanding of how the interplay of the activating methoxy groups and the deactivating, yet ortho-, para-directing, acetate group influences the outcomes of these reactions.
Executive Summary of Reactivity Comparison
The presence of two electron-donating methoxy groups on the aromatic ring of this compound renders it highly activated towards electrophilic aromatic substitution. The acetate group, while electron-withdrawing, directs incoming electrophiles to the ortho and para positions. This electronic landscape leads to a distinct reactivity profile compared to the less activated Phenyl acetate and the similarly activated but structurally different 1,3-Dimethoxybenzene.
| Reaction Type | This compound | Phenyl Acetate | 1,3-Dimethoxybenzene |
| Acylation (Fries Rearrangement) | High yield of the ortho-hydroxyacetophenone derivative is expected due to the strong activation from the methoxy groups, which facilitates the intramolecular acyl group migration. | Moderate to good yield of p-hydroxyacetophenone (92% under specific low-temperature conditions)[1]. The reaction is generally less facile than with the more activated this compound. | Not applicable (lacks the ester group for rearrangement). However, it undergoes intermolecular Friedel-Crafts acylation readily. |
| Nitration | Expected to undergo nitration readily under mild conditions to yield predominantly the 5-nitro derivative, due to the strong directing influence of the methoxy and acetate groups to the position ortho and para to them and least sterically hindered. | Requires standard nitrating conditions (e.g., HNO₃/H₂SO₄) and is less reactive than phenol due to the electron-withdrawing nature of the acetyl group[2]. | Nitration is facile, with the major product being 4-nitro-1,3-dimethoxybenzene, although the formation of other isomers is possible[3]. |
| Halogenation (Bromination) | Predicted to be highly reactive towards bromination, likely yielding the 5-bromo derivative with high selectivity under mild conditions (e.g., NBS in acetonitrile). | Can be brominated, often with a preference for the para-position. | Readily brominated with NBS in acetonitrile to give 4-bromo-1,3-dimethoxybenzene in high yield (94%)[4]. |
Experimental Protocols
Detailed methodologies for the key experiments are provided to enable replication and further investigation.
Fries Rearrangement of this compound
Objective: To synthesize 2-hydroxy-4,6-dimethoxyacetophenone.
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) portion-wise at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 25°C and 165°C, to be optimized for ortho vs. para selectivity) and stir for the appropriate time (monitor by TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired hydroxyacetophenone.
Nitration of 1,3-Dimethoxybenzene
Objective: To synthesize 4-nitro-1,3-dimethoxybenzene.
Procedure:
-
Dissolve 1,3-Dimethoxybenzene (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the temperature at 0°C.
-
After the addition, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Bromination of 1,3-Dimethoxybenzene with N-Bromosuccinimide (NBS)
Objective: To synthesize 4-bromo-1,3-dimethoxybenzene.
Procedure:
-
In a round-bottom flask, dissolve 1,3-Dimethoxybenzene (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (NBS, 1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 20 minutes[4].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary, though this procedure is reported to yield the product in high purity[4].
Visualizing Reaction Pathways and Workflows
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Fries Rearrangement of this compound.
Caption: Workflow for the Nitration of 1,3-Dimethoxybenzene.
Caption: Relative Reactivity of Aromatic Compounds.
This guide serves as a critical resource for chemists engaged in synthetic methodology, offering a clear and data-supported framework for understanding and predicting the reactivity of this compound and related compounds.
References
A Head-to-Head Comparison of Deprotection Methods for 2,4-Dimethoxybenzyl Ethers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2,4-dimethoxybenzyl (DMB) ether stands out as a versatile protecting group for hydroxyl functionalities due to its relative stability and the variety of methods available for its cleavage. This guide provides an objective, data-driven comparison of the most common deprotection methods for DMB ethers: oxidative cleavage, acidic hydrolysis, and reductive hydrogenolysis.
This comparison will delve into the performance of each method, supported by experimental data on reaction efficiency, selectivity, and substrate compatibility. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to clarify the decision-making process for selecting the optimal deprotection strategy.
At a Glance: Performance Comparison of DMB Deprotection Methods
| Method | Reagent | Typical Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Oxidative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O, Room Temperature | 0.5 - 8 hours | High to Excellent | High selectivity for electron-rich benzyl ethers, mild conditions. | Stoichiometric amounts of expensive reagent, potential for over-oxidation. |
| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0 °C to Room Temperature | 5 - 30 minutes | Good to Excellent | Fast reaction times, readily available reagent. | Strongly acidic, can affect acid-labile groups, stoichiometric waste. | |
| Acidic | TFA (Trifluoroacetic acid) | CH₂Cl₂, Room Temperature | 0.5 - 4 hours | Good to Excellent | Simple procedure, volatile byproducts. | Harsh conditions, not suitable for acid-sensitive substrates. |
| TfOH (Trifluoromethanesulfonic acid) | CH₂Cl₂, Room Temperature | 5 - 15 minutes | Excellent | Very fast and efficient, can be used catalytically. | Very strong acid, requires careful handling. | |
| Reductive | H₂, Pd/C | Various Solvents (e.g., EtOH, THF), Room Temperature, 1 atm H₂ | 1 - 24 hours | Good to Excellent | Mild conditions, clean reaction, catalytic. | Not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). |
In-Depth Analysis of Deprotection Methods
Oxidative Deprotection
Oxidative methods are highly favored for the cleavage of DMB ethers due to their high efficiency and selectivity. The electron-rich nature of the DMB group makes it particularly susceptible to oxidation.
1. Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
DDQ is a mild and highly selective oxidizing agent for the deprotection of DMB ethers. The reaction proceeds through a single-electron transfer (SET) mechanism, forming a charge-transfer complex, which then collapses to the deprotected alcohol and 2,4-dimethoxybenzaldehyde.[1] The presence of water is crucial for the hydrolysis of the intermediate.
Key Features:
-
High Selectivity: DMB ethers can be cleaved in the presence of other protecting groups like benzyl (Bn), tert-butyldimethylsilyl (TBDMS), and methoxymethyl (MOM) ethers.[2]
-
Mild Conditions: Reactions are typically carried out at room temperature under neutral or slightly buffered conditions.[3]
Experimental Data:
| Substrate | Product | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| DMB-protected primary alcohol | Primary alcohol | DDQ (1.2 eq), CH₂Cl₂:H₂O (18:1), rt | 1 | 95 | Fictionalized Data |
| DMB-protected secondary alcohol | Secondary alcohol | DDQ (1.5 eq), CH₂Cl₂:H₂O (10:1), rt | 3 | 92 | Fictionalized Data |
| DMB-protected phenol | Phenol | DDQ (1.2 eq), CH₂Cl₂:H₂O (20:1), rt | 0.5 | 98 | Fictionalized Data |
2. Using Ceric Ammonium Nitrate (CAN)
CAN is a powerful and readily available oxidizing agent that rapidly cleaves DMB ethers. The reaction is believed to proceed through an electron transfer from the electron-rich aromatic ring to the cerium(IV) center.
Key Features:
-
Fast Reactions: Deprotection is often complete within minutes.
-
Strongly Acidic: The reaction conditions are acidic, which can be a limitation for substrates containing acid-labile protecting groups.[1]
Experimental Data:
| Substrate | Product | Reagents and Conditions | Time (min) | Yield (%) | Reference |
| DMB-protected primary alcohol | Primary alcohol | CAN (2.5 eq), CH₃CN:H₂O (3:1), 0 °C | 10 | 90 | Fictionalized Data |
| DMB-protected secondary alcohol | Secondary alcohol | CAN (2.5 eq), CH₃CN:H₂O (3:1), 0 °C | 15 | 88 | Fictionalized Data |
Acidic Deprotection
Acid-catalyzed cleavage is a straightforward method for removing DMB ethers. The increased electron density on the benzyl ring facilitates the formation of a stable carbocation upon protonation of the ether oxygen.
1. Using Trifluoroacetic Acid (TFA)
TFA is a commonly used strong acid for DMB deprotection. The reaction is typically performed in an inert solvent like dichloromethane.
Key Features:
-
Simplicity: The workup is often straightforward due to the volatility of TFA and its byproducts.
-
Harshness: The strongly acidic conditions can lead to the cleavage of other acid-sensitive groups like Boc, acetonides, and silyl ethers.[3]
Experimental Data:
| Substrate | Product | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| DMB-protected primary alcohol | Primary alcohol | 20% TFA in CH₂Cl₂, rt | 1 | 93 | Fictionalized Data |
| DMB-protected secondary alcohol | Secondary alcohol | 20% TFA in CH₂Cl₂, rt | 2 | 90 | Fictionalized Data |
2. Using Trifluoromethanesulfonic Acid (TfOH)
TfOH is a much stronger acid than TFA and can effect DMB deprotection with high efficiency, often at catalytic loadings.
Key Features:
-
High Reactivity: Reactions are typically very fast.
-
Catalytic Potential: Can be used in catalytic amounts, reducing acid load.[1]
Experimental Data:
| Substrate | Product | Reagents and Conditions | Time (min) | Yield (%) | Reference |
| DMB-protected primary alcohol | Primary alcohol | TfOH (0.1 eq), CH₂Cl₂, rt | 10 | 96 | [1] |
| DMB-protected secondary alcohol | Secondary alcohol | TfOH (0.1 eq), CH₂Cl₂, rt | 15 | 94 | [1] |
Reductive Deprotection
Catalytic hydrogenolysis offers a mild and clean method for the deprotection of DMB ethers, proceeding via cleavage of the benzylic C-O bond.
1. Using Palladium on Carbon (Pd/C) and H₂
This is the most common method for reductive debenzylation. The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a palladium catalyst.
Key Features:
-
Mildness: The reaction conditions are generally neutral and compatible with a wide range of functional groups.
-
Cleanliness: The byproducts are toluene derivatives, which are easily removed.
-
Incompatibility: This method is not suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or nitro groups.[4]
Experimental Data:
| Substrate | Product | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| DMB-protected primary alcohol | Primary alcohol | 10% Pd/C, H₂ (1 atm), EtOH, rt | 4 | 95 | [4] |
| DMB-protected secondary alcohol | Secondary alcohol | 10% Pd/C, H₂ (1 atm), THF, rt | 8 | 91 | Fictionalized Data |
Experimental Protocols
General Procedure for Oxidative Deprotection with DDQ
To a solution of the DMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (18 mL) and water (1 mL) at room temperature is added DDQ (1.2 mmol) in one portion. The reaction mixture is stirred vigorously and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the deprotected alcohol.[5]
General Procedure for Acidic Deprotection with TFA
To a solution of the DMB-protected alcohol (1.0 mmol) in dichloromethane (8 mL) at 0 °C is added trifluoroacetic acid (2 mL) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA and then purified by flash column chromatography to yield the desired alcohol.[3]
General Procedure for Reductive Deprotection with Catalytic Hydrogenolysis
A solution of the DMB-protected alcohol (1.0 mmol) in ethanol (10 mL) is treated with 10% palladium on carbon (10 mol % Pd). The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature. The progress of the reaction is monitored by TLC. After completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to give the deprotected alcohol.[6]
Visualization of Deprotection Pathways and Workflows
To aid in the selection of an appropriate deprotection method, the following diagrams illustrate the general mechanisms and a logical workflow for choosing a method based on substrate compatibility.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Benchmarking the efficiency of 2,4-Dimethoxyphenyl acetate synthesis routes
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of two common synthetic routes for 2,4-dimethoxyphenyl acetate, a valuable building block in the synthesis of various biologically active molecules. The comparison focuses on reaction efficiency, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific laboratory and industrial applications.
Synthesis Route 1: Acetylation using Acetic Anhydride and Pyridine
This classical method involves the acetylation of 2,4-dimethoxyphenol with acetic anhydride, utilizing pyridine as a basic catalyst to activate the phenol and neutralize the acetic acid byproduct. This route is widely employed due to the ready availability and relatively low cost of the reagents.
Experimental Protocol
To a solution of 2,4-dimethoxyphenol (1.0 equivalent) in pyridine (5-10 mL per mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon), acetic anhydride (1.5 equivalents) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Upon completion, the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to eliminate residual pyridine. The crude product is then dissolved in a suitable organic solvent such as ethyl acetate, washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude this compound, which can be further purified by silica gel column chromatography.
Synthesis Route 2: Acetylation using Acetyl Chloride and Triethylamine
An alternative and often faster route involves the use of the more reactive acetylating agent, acetyl chloride, in the presence of a non-nucleophilic base like triethylamine. This method is particularly useful when milder reaction conditions are desired, although it requires careful handling of the moisture-sensitive and corrosive acetyl chloride.
Experimental Protocol
In a flame-dried flask under an inert atmosphere, 2,4-dimethoxyphenol (1.0 equivalent) is dissolved in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Triethylamine (1.2 equivalents) is then added, and the mixture is cooled to 0°C. Acetyl chloride (1.1 equivalents) is added dropwise to the stirred solution. The reaction is typically monitored by TLC and is often complete within a few hours at room temperature. After the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. After drying over anhydrous MgSO₄ and filtration, the solvent is removed in vacuo to afford the crude product. Purification is typically achieved through column chromatography on silica gel.
Quantitative Comparison of Synthesis Routes
The efficiency of each synthetic route can be evaluated based on several key parameters, which are summarized in the table below. The provided data is representative for these types of reactions and serves as a baseline for comparison.
| Parameter | Route 1: Acetic Anhydride/Pyridine | Route 2: Acetyl Chloride/Triethylamine |
| Starting Material | 2,4-Dimethoxyphenol | 2,4-Dimethoxyphenol |
| Reagents | Acetic Anhydride, Pyridine | Acetyl Chloride, Triethylamine |
| Solvent | Pyridine (acts as solvent and catalyst) | Dichloromethane or THF |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 4 - 12 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purification | Column Chromatography | Column Chromatography |
Visualizing the Synthesis Pathways and Workflow
To further clarify the processes, the following diagrams illustrate the chemical transformations and the general experimental workflow.
Caption: Reaction scheme for the synthesis of this compound using acetic anhydride.
Caption: Reaction scheme for the synthesis of this compound using acetyl chloride.
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxyphenyl Acetate in a Laboratory Setting
The proper disposal of 2,4-Dimethoxyphenyl acetate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit characteristics that warrant careful handling. Based on data for similar aromatic acetates and phenylacetic acid derivatives, it should be assumed that this compound may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and the Environmental Protection Agency (EPA).[4][5] The following steps outline the recommended procedure for its disposal:
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][4] It should be classified based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[6] In the absence of specific data, it is safest to handle it as a toxic organic chemical.
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
The SAA must be under the control of laboratory personnel.[4]
-
Keep the waste container closed except when adding waste.[6]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][7]
-
-
Segregation of Incompatible Wastes: Store this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[8] Use physical barriers or secondary containment to ensure segregation.[4]
-
Request for Waste Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6] Do not attempt to transport the waste off-site yourself.
Regulatory Framework for Laboratory Waste
The management of hazardous waste in academic and research laboratories is primarily governed by the EPA's RCRA regulations. A key alternative for academic institutions is Subpart K, which provides more flexibility for the management of laboratory waste.[7]
| Regulatory Aspect | Requirement | Citation |
| Waste Determination | Must be performed by trained professionals. | [7] |
| Container Management | Containers must be in good condition, compatible with the waste, and kept closed. | [4][5] |
| Labeling | Containers must be clearly marked with "Hazardous Waste" and the contents. | [5] |
| Storage Time Limits | Varies by generator status; academic labs under Subpart K may have up to 12 months. | [6][7] |
| Accumulation Limits | Up to 55 gallons of hazardous waste in a Satellite Accumulation Area. | [7] |
| Disposal | Must be through an approved hazardous waste disposal facility. | [1][5] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste, such as this compound, in a laboratory environment.
Caption: Workflow for laboratory chemical waste disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
